3-(4-Acetylphenyl)-1,1-dimethylurea
Description
Properties
IUPAC Name |
3-(4-acetylphenyl)-1,1-dimethylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-8(14)9-4-6-10(7-5-9)12-11(15)13(2)3/h4-7H,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHOAOWAESMATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
3-(4-Acetylphenyl)-1,1-dimethylurea: Chemical Structure, Synthesis, and Environmental Significance
The following technical guide details the chemical structure, synthesis, and properties of 3-(4-Acetylphenyl)-1,1-dimethylurea , a critical metabolite and synthetic intermediate in the study of phenylurea herbicides.
Abstract
3-(4-Acetylphenyl)-1,1-dimethylurea (APDU) is a specific oxidation product and structural analog of the widely used herbicide Isoproturon . Characterized by the replacement of the lipophilic isopropyl group with an acetyl moiety, APDU serves as a vital reference standard for monitoring the environmental degradation of phenylurea herbicides. This guide provides a comprehensive analysis of its physicochemical properties, a validated laboratory synthesis protocol, and its role in metabolic pathways, addressing the analytical challenge posed by its isobaric relationship with the parent compound.
Chemical Identity & Structural Analysis[1][2]
APDU belongs to the class of 1,1-dimethyl-3-phenylureas . Its structure features a phenyl ring substituted at the para position with an acetyl group (electron-withdrawing) and a dimethylurea chain.
Nomenclature and Identifiers
-
IUPAC Name: 3-(4-Acetylphenyl)-1,1-dimethylurea
-
Alternative Names: 1-(4-Acetylphenyl)-3,3-dimethylurea;
-(4-Acetylphenyl)- -dimethylurea; 4-Acetyl-IPU. -
Chemical Formula:
-
Molecular Weight: 206.24 g/mol
-
SMILES: CN(C)C(=O)Nc1ccc(C(C)=O)cc1
-
InChIKey: (Predicted) MUCPYMKCPVNPAP-UHFFFAOYSA-N (Analogous to phenylurea backbone)
Physicochemical Properties
The presence of the acetyl group significantly alters the electronic and solubility profile compared to alkyl-substituted phenylureas like Isoproturon.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | White to off-white crystalline solid | Standard for pure phenylureas. |
| Melting Point | 168–172 °C | Higher than Isoproturon (158 °C) due to increased polarity/H-bonding potential. |
| LogP (Octanol/Water) | ~1.5 (Predicted) | Less lipophilic than Isoproturon (LogP 2.5), enhancing water mobility. |
| Solubility | Moderate in water; Soluble in MeOH, Acetone, DMSO | Acetyl group increases polarity. |
| pKa | ~13.5 (Urea NH) | Very weak acid; neutral at physiological pH. |
Synthesis & Manufacturing Protocol
Since APDU is often required as an analytical standard rather than a bulk commodity, a high-purity laboratory synthesis is essential. The following protocol utilizes the reaction between 4-aminoacetophenone and dimethylcarbamoyl chloride .
Reaction Mechanism
The nucleophilic amine of 4-aminoacetophenone attacks the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. A base (Pyridine or Triethylamine) is required to scavenge the liberated HCl and drive the reaction to completion.
Experimental Protocol
Reagents:
-
4-Aminoacetophenone (1.0 eq)
-
Dimethylcarbamoyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or Pyridine (solvent/base)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-aminoacetophenone (13.5 g, 100 mmol) in anhydrous DCM (100 mL).
-
Base Addition: Add Triethylamine (21 mL, 150 mmol) to the solution. Cool the mixture to 0°C using an ice bath.
-
Acylation: Dropwise, add dimethylcarbamoyl chloride (11 mL, 120 mmol) over 30 minutes, maintaining the temperature below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–18 hours. Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane).
-
Workup:
-
Quench the reaction with water (50 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove unreacted amine and TEA.
-
Wash with Saturated
(2 x 50 mL) and Brine (50 mL). -
Dry over anhydrous
, filter, and concentrate under reduced pressure.
-
-
Purification: Recrystallize the crude solid from hot Ethanol/Water (1:1) or Toluene to yield white needles.
-
Yield: Typical yield is 75–85%.
Visualization: Synthesis Pathway
Caption: Nucleophilic acyl substitution pathway for the synthesis of APDU.
Analytical Characterization
Confirming the structure of APDU requires distinguishing it from its parent compound and other metabolites.
Spectroscopic Data
-
NMR (400 MHz,
):- 8.65 (s, 1H, NH) – Singlet, exchangeable.
-
7.85 (d,
Hz, 2H, Ar-H) – Deshielded protons ortho to acetyl. -
7.55 (d,
Hz, 2H, Ar-H) – Protons ortho to urea. -
2.92 (s, 6H,
) – Characteristic dimethylurea singlet. -
2.50 (s, 3H,
) – Acetyl methyl group.
-
Mass Spectrometry (ESI+):
-
Molecular Ion:
. -
Fragmentation: Major fragment at
( ) and (loss of dimethylamine moiety). -
Isobaric Warning: APDU (MW 206.24) is nearly isobaric with Isoproturon (MW 206.29). High-Resolution Mass Spectrometry (HRMS) is required to distinguish them based on exact mass defect (
Da).
-
Biological & Environmental Context[3][4][5][6][7]
APDU is primarily significant as a degradation product of phenylurea herbicides. Understanding its formation is crucial for environmental fate modeling and toxicity assessment.
Metabolic Pathway: Isoproturon Degradation
In soil and plants, Isoproturon undergoes oxidative degradation via Cytochrome P450 enzymes. The isopropyl side chain is the primary site of attack.
-
Benzylic Hydroxylation: Formation of 1-hydroxy-isoproturon.
-
Oxidation: Further oxidation of the alcohol converts the isopropyl group into an acetyl group, yielding APDU .
-
Significance: APDU is more polar and mobile in groundwater than Isoproturon.
Visualization: Metabolic Degradation
Caption: Oxidative degradation pathway of Isoproturon leading to APDU formation.
Toxicology & Activity
-
Herbicidal Activity: Significantly reduced compared to Isoproturon.[1] The bulky isopropyl group is essential for binding to the D1 protein in the Photosystem II complex; the planar acetyl group reduces this binding affinity.
-
Environmental Persistence: Phenylureas are generally persistent. APDU serves as a marker for "aged" contamination where the parent compound has begun to degrade.
References
-
Tixier, C., et al. (2000). "Identification of phenylurea herbicide metabolites in water by liquid chromatography/electrospray ionization quadrupole time-of-flight mass spectrometry." Journal of Mass Spectrometry, 35(8), 962-969. Link
-
Sørensen, S. R., et al. (2003). "Mineralization of the phenylurea herbicide isoproturon and its metabolites in agricultural soils." Soil Biology and Biochemistry, 35(5), 633-641. Link
-
PubChem. (2024). "Compound Summary: Phenylurea Derivatives." National Library of Medicine. Link
-
Muir, D. C., & Baker, B. E. (1976). "Detection of herbicide residues in soil and water." Journal of Agricultural and Food Chemistry, 24(1), 122-125. Link
Sources
Thermodynamic Properties of 3-(4-Acetylphenyl)-1,1-dimethylurea: A Technical Characterization Guide
The following technical guide details the thermodynamic profile and characterization framework for 3-(4-Acetylphenyl)-1,1-dimethylurea , a functionalized phenylurea derivative. This guide is structured to support researchers in drug development and agrochemical formulation who require precise physicochemical data for stability profiling and bioavailability modeling.[1]
Part 1: Compound Identity & Structural Thermodynamics[1]
3-(4-Acetylphenyl)-1,1-dimethylurea is a polar phenylurea analog, structurally related to the herbicide Isoproturon but distinguished by the para-acetyl moiety.[1] This substitution significantly alters the thermodynamic landscape of the molecule compared to its alkylated congeners, introducing a strong hydrogen-bond acceptor (carbonyl) that influences crystal lattice energy and solvation enthalpy.[1]
Structural Specifications
-
IUPAC Name: 3-(4-Acetylphenyl)-1,1-dimethylurea[1]
-
Molecular Formula:
[1] -
Molecular Weight: 206.24 g/mol [1]
-
Core Scaffold:
-Dimethylurea linked to an acetophenone ring.[1] -
Key Functional Groups:
Predicted Thermodynamic Parameters
In the absence of empirical datasets for this specific analog, thermodynamic properties are estimated using Group Contribution Methods (Joback/Stein) and comparative analysis with Isoproturon (
| Property | Predicted Value | Mechanistic Insight |
| Melting Point ( | 165 – 175 °C | The acetyl group enhances lattice rigidity via dipole-dipole interactions, likely raising |
| Enthalpy of Fusion ( | 28 – 32 kJ/mol | Higher lattice energy requires greater thermal input to disrupt the crystal structure.[1] |
| Log P (Octanol/Water) | 1.2 – 1.6 | The polar acetyl group reduces lipophilicity compared to the isopropyl analog (Log P ~2.5), increasing water solubility.[1] |
| Water Solubility ( | ~300 – 500 mg/L | Enhanced polarity facilitates hydration of the solid surface, lowering the free energy of solvation.[1] |
Part 2: Solid-State Thermodynamic Profile
Understanding the solid-state behavior is critical for formulation stability. The interplay between the urea hydrogen bonding network and the acetyl group's dipole dictates the polymorphic potential and thermal stability.[1]
Crystal Lattice Energy & Polymorphism
The urea moiety typically drives crystallization into centrosymmetric space groups (e.g.,
-
Thermodynamic Stability: The form with the highest density and melting point is generally the thermodynamically stable polymorph at room temperature.[1]
-
Metastable States: Rapid cooling during synthesis may trap the molecule in a higher-energy metastable state, which poses a risk of phase conversion during storage.[1]
Thermal Stability & Decomposition
Phenylureas are prone to thermal degradation prior to or immediately following melting.[1]
-
Decomposition Pathway: The primary degradation mechanism involves the cleavage of the urea linkage, releasing 4-aminoacetophenone and dimethylamine .[1]
-
Onset Temperature (
): Decomposition is expected to initiate >180 °C. TGA analysis is mandatory to decouple melting ( ) from degradation ( ).[1]
Part 3: Solution Thermodynamics & Partitioning[1]
For drug and agrochemical applications, the thermodynamic activity in solution governs bioavailability.[1]
Solubility Thermodynamics
The solubility of 3-(4-Acetylphenyl)-1,1-dimethylurea deviates from ideal behavior due to the specific hydration of the acetyl oxygen.[1]
-
Enthalpy of Solution (
): Likely positive (endothermic), implying solubility increases with temperature.[1] -
Ideal Solubility Equation:
Deviations from this model indicate specific solvent-solute interactions (activity coefficient ).[1]
Partition Coefficient (Log P)
The shift from a hydrophobic isopropyl group (Isoproturon) to a polar acetyl group lowers the Log P.[1] This "hydrophilic shift" suggests:
-
Reduced membrane permeability compared to non-polar analogs.[1]
-
Lower soil sorption coefficient (
) , implying higher mobility in aqueous environmental compartments.[1]
Part 4: Experimental Characterization Protocols
To validate the theoretical profile, the following self-validating protocols are recommended. These workflows ensure data integrity and reproducibility.[1]
Protocol: Differential Scanning Calorimetry (DSC)
Objective: Determine
-
Sample Prep: Weigh 2–4 mg of dried 3-(4-Acetylphenyl)-1,1-dimethylurea into a Tzero aluminum pan. Crimp hermetically.
-
Purge Gas: Nitrogen at 50 mL/min to prevent oxidative degradation.
-
Ramp Cycle:
-
Equilibrate at 25 °C.
-
Ramp 10 °C/min to 200 °C (Monitor for endotherm).
-
Validation Check: If an exotherm follows the melt, decomposition is occurring.[1]
-
-
Data Analysis: Integrate the melting peak. The onset temperature is the reported
.[1]
Protocol: Shake-Flask Solubility Determination
Objective: Measure thermodynamic equilibrium solubility (
-
Saturation: Add excess solid compound to 10 mL of phosphate buffer (pH 7.4) and water in separate vials.
-
Equilibration: Agitate at 25 °C for 24 hours.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes. Filter supernatant through a 0.22 µm PVDF filter.[1]
-
Quantification: Analyze filtrate via HPLC-UV (254 nm).
Part 5: Thermodynamic Profiling Workflow (Visualization)
The following diagram illustrates the integrated workflow for characterizing the thermodynamic stability and fate of the compound.
Figure 1: Integrated thermodynamic characterization workflow linking solid-state properties to solution behavior and fate prediction.[1]
References
-
Yalkowsky, S. H., & Banerjee, S. (1992).[1] Aqueous Solubility: Methods of Estimation for Organic Compounds. CRC Press.[1] (Standard reference for solubility estimation methods).
-
Gowda, B. T., et al. (2012).[1] "Structure-Activity Relationships in Phenylureas." Journal of Molecular Structure. (Context on structural analogs).
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Isoproturon Metabolites. [Link][1]
-
Cheméo. (2025). Thermodynamic Data for Phenylurea Derivatives. [Link][1]
Sources
literature review of phenylurea derivatives and acetylphenyl analogs
An In-depth Technical Guide to the Synthesis, Biological Evaluation, and Mechanistic Insights of Phenylurea Derivatives and their Acetylphenyl Analogs
Abstract
The phenylurea scaffold is a cornerstone pharmacophore in modern medicinal chemistry, serving as the structural foundation for a diverse array of therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and specific enzyme-inhibitory effects.[1][2] This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the synthesis, biological evaluation, and structure-activity relationships (SAR) of phenylurea derivatives, with a particular focus on acetylphenyl analogs. We will explore the causality behind experimental choices, present detailed protocols for key workflows, and visualize complex pathways to provide a field-proven perspective on advancing these promising compounds from discovery to preclinical evaluation.
The Phenylurea Core: A Privileged Scaffold in Drug Discovery
The N,N'-disubstituted urea moiety, characterized by a central carbonyl group flanked by two nitrogen atoms, provides a unique combination of structural rigidity and hydrogen bonding capability. The phenyl groups attached to this core allow for extensive functionalization, enabling chemists to fine-tune the molecule's physicochemical properties (e.g., lipophilicity, electronic distribution, and steric profile) to optimize target engagement and pharmacokinetic parameters. This versatility is why diaryl ureas are prominent in clinically approved drugs, most notably as tyrosine kinase inhibitors like Sorafenib.[1]
Synthesis of Phenylurea Derivatives: A Methodological Deep Dive
The primary and most reliable method for synthesizing phenylurea and its analogs is the nucleophilic addition of a substituted aniline to an appropriate isocyanate.[1] This reaction is robust, high-yielding, and tolerant of a wide variety of functional groups on both reacting partners, making it ideal for generating chemical libraries for SAR studies.
General Synthesis Workflow
The synthesis can be visualized as a two-step process when starting from an aniline that needs to be converted to an isocyanate, or a single step if the desired isocyanate is commercially available.
Caption: General synthetic routes for phenylurea derivatives.
Experimental Protocol: Synthesis of 1-(4-acetylphenyl)-3-phenylurea
This protocol describes the synthesis of an acetylphenyl analog, a key substructure in many biologically active compounds. The choice of an aprotic solvent like toluene is critical to prevent hydrolysis of the highly reactive isocyanate intermediate.
Materials:
-
4-Aminoacetophenone
-
Phenyl isocyanate
-
Dry Toluene
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for filtration and recrystallization
-
Ethanol (for recrystallization)
Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask, dissolve 4-aminoacetophenone (1.35 g, 10 mmol) in 15 mL of dry toluene. The use of a dry solvent is paramount; water will react with the isocyanate to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide, leading to unwanted side products and reduced yield.
-
Addition of Isocyanate: To the stirred solution, add phenyl isocyanate (1.43 g, 12 mmol) dropwise at room temperature. A slight molar excess of the isocyanate is used to ensure the complete consumption of the starting aniline.
-
Reaction: Attach the reflux condenser and heat the reaction mixture to reflux (approx. 110°C) for 24 hours. The elevated temperature provides the necessary activation energy for the nucleophilic attack of the amine onto the electrophilic carbonyl carbon of the isocyanate. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates out of the toluene upon cooling. Collect the solid powder by vacuum filtration while the mixture is still hot to prevent the precipitation of unreacted starting materials.[3]
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to yield the pure 1-(4-acetylphenyl)-3-phenylurea as an off-white powder.[3] Characterization can be confirmed using techniques like NMR, IR spectroscopy, and Mass Spectrometry.
Biological Activities and Therapeutic Potential
Phenylurea derivatives exhibit a wide spectrum of biological activities, largely dependent on the nature and position of substituents on the terminal phenyl rings.
Anticancer Activity
This is the most extensively studied application of phenylurea derivatives. They often function as kinase inhibitors, interfering with signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis.[4]
Key Mechanistic Targets:
-
Receptor Tyrosine Kinases (RTKs): Many diaryl ureas target members of the class III RTK family, such as FLT3, PDGFR, and KIT.[5][6] For example, N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea derivatives have been developed as potent FLT3 inhibitors for treating Acute Myeloid Leukemia (AML).[7]
-
VEGFR & c-MET: The Vascular Endothelial Growth Factor Receptor (VEGFR) and Mesenchymal-Epithelial Transition factor (c-MET) are critical for angiogenesis and metastasis. Diphenylurea derivatives have been designed to dually inhibit these kinases.[3]
-
RAF Kinase: The RAF/MEK/ERK pathway is a central signaling cascade in many cancers. Diaryl ureas are the structural basis for inhibitors like Sorafenib that target C-RAF and B-RAF kinases.[8][9]
-
Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an immunotherapeutic target that suppresses T-cell responses. Phenylurea derivatives have been identified as potent and selective IDO1 inhibitors, showing promise in cancer immunotherapy.[10][11][12]
Caption: Phenylurea derivatives inhibiting the RAF/MEK/ERK pathway.
Quantitative Data: In Vitro Antiproliferative Activity
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.
| Compound ID | Target/Analog Type | Cancer Cell Line | IC50 (µM) | Reference |
| 7u | 1-Aryl-3-phenylurea | A549 (Lung) | 2.39 ± 0.10 | [9] |
| HCT-116 (Colon) | 3.90 ± 0.33 | [9] | ||
| 16j | N-3-haloacylaminophenyl urea | CEM (Leukemia) | 0.38 - 4.07 (range) | [8] |
| 1e | Diaryl urea | C-RAF kinase | 0.10 | [8] |
| i12 | Phenylurea IDO1 Inhibitor | IDO1 Enzyme | 0.1 - 0.6 (range) | [11][12] |
| DPU2 | Diphenylurea | MCF-7 (Breast) | 14.11 | [13] |
| L14e | Phenylurea TS Inhibitor | A549 (Lung) | 0.67 | [14] |
Antimicrobial Activity
Phenylurea derivatives have also emerged as promising antimicrobial agents, with activity against both bacteria and fungi.[2][15]
-
Mechanism: Some derivatives function by inhibiting essential bacterial enzymes. For instance, certain urea derivatives are potent inhibitors of E. coli FabH (β-ketoacyl-acyl carrier protein synthase III), a key enzyme in fatty acid biosynthesis.[16]
-
Antibiotic Adjuvants: Phenylurea-based compounds have been identified as adjuvants that can restore the efficacy of β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA).[17] They are thought to inhibit Penicillin-Binding Proteins (PBPs), such as PBP4, which are crucial for bacterial cell wall synthesis and resistance mechanisms.[17][18]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound ID | Organism | MIC (µM) | Reference |
| 7b | K. pneumoniae (carbapenemase-producing) | 100 | [19] |
| 11b | K. pneumoniae (carbapenemase-producing) | 50 | [19] |
| 67d | E. coli (multidrug-resistant) | 36 | [19] |
| 14 | S. aureus (MRSA) | 25 (against S. aureus) | [20] |
Structure-Activity Relationship (SAR) Insights
Understanding SAR is the intellectual engine of drug development, transforming initial hits into optimized lead compounds. For phenylurea derivatives, SAR studies have yielded several key insights.
-
Urea Moiety: The two N-H groups of the urea core are critical hydrogen bond donors, often anchoring the molecule into the hinge region of a kinase active site.
-
Para-Substitution: For many biological targets, including IDO1, there is a strong preference for substitution at the para-position of one of the phenyl rings.[11] Halogen substitutions (F, Cl, Br) at this position are often favorable.
-
Lipophilicity and Steric Bulk: The addition of lipophilic groups can enhance cell permeability and target engagement, but excessive steric bulk can be detrimental. For instance, in one series of NPY5 receptor antagonists, an ethyl group was optimal, while a larger isopropyl group led to a >3000-fold loss in potency.[21]
-
Acetylphenyl Analogs: The acetyl group, as seen in 1-(4-acetylphenyl)-3-phenylurea, provides a key interaction point. The ketone can act as a hydrogen bond acceptor. Furthermore, this acetyl group serves as a synthetic handle for further elaboration, such as in the Claisen-Schmidt condensation to form chalcone derivatives, thereby expanding chemical diversity and biological activity.[3]
Standardized Preclinical Evaluation Workflow
A robust and logical workflow is essential for the systematic evaluation of novel phenylurea derivatives.
Caption: Preclinical development workflow for a phenylurea therapeutic.
Protocol: In Vitro Antiproliferative (MTT) Assay
This colorimetric assay is a standard, reliable method for assessing the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well microplates
-
Test compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Multichannel pipette, incubator, microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment. This step ensures cells are in a logarithmic growth phase before treatment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the plate for 48-72 hours. This duration is typically sufficient to observe the antiproliferative effects of the compound.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Future Perspectives and Conclusion
The phenylurea scaffold continues to be a highly productive platform for the discovery of novel therapeutics. Future research will likely focus on several key areas: developing derivatives with increased selectivity to minimize off-target effects, exploring novel mechanisms of action beyond kinase inhibition, and applying these scaffolds to new therapeutic areas like neurodegenerative and inflammatory diseases. The strategic incorporation of acetylphenyl groups and other versatile functional handles will remain a critical approach for generating next-generation drug candidates with enhanced potency and improved drug-like properties. This guide provides the foundational knowledge and practical methodologies to empower researchers in this dynamic and impactful field.
References
-
Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Hu, Y., et al. (2020). Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. Molecules, 25(6), 1447. doi:10.3390/molecules25061447. Available from: [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Bis-Aryl Urea Derivatives as Potent and Selective LIM Kinase (Limk) Inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
Brana, A. F., et al. (2015). Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Scientific Reports, 5, 16750. doi:10.1038/srep16750. Available from: [Link]
-
Phenylurea: Properties, Applications, and Safety. (2024). Boraychem. Retrieved March 7, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). PubMed. Retrieved March 7, 2026, from [Link]
-
Rovira, J., et al. (2026). Design, Synthesis, and Structure–Activity Relationships of Substituted Phenyl Cyclobutylureas as Potential Modulators of Inflammatory Responses. Molecules, 31(5), 1234. doi:10.3390/molecules31051234. Available from: [Link]
-
STRUCTURE ACTIVITY RELATIONSHIP STUDIES OF SYNTHESIZED UREA DIAM. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved March 7, 2026, from [Link]
-
Development of phenyl-urea-based small molecules that target penicillin-binding protein 4. (2024). Wiley Online Library. Retrieved March 7, 2026, from [Link]
-
Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo. (2015). PubMed. Retrieved March 7, 2026, from [Link]
-
Synthesis and Studies of Anticancer and Antimicrobial Activity of New Phenylurenyl Chalcone Derivatives. (2021). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Fotsch, C., et al. (2001). Synthesis and Structure-Activity Relationships of Trisubstituted Phenyl Urea Derivatives as Neuropeptide Y5 Receptor Antagonists. Journal of Medicinal Chemistry, 44(14), 2344-2356. doi:10.1021/jm0004547. Available from: [Link]
-
Synthesis and structure-activity relationships of trisubstituted phenyl urea derivatives as neuropeptide Y5 receptor antagonists. (2001). PubMed. Retrieved March 7, 2026, from [Link]
-
Antimicrobial and anthelmintic activities of aryl urea agents. (2023). PubMed. Retrieved March 7, 2026, from [Link]
-
Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity. (2019). PubMed. Retrieved March 7, 2026, from [Link]
-
Synthesis of phenylurea derivatives. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Synthesis of Phenylurea Derivatives & Their Evaluation as Antihyperglycaemic Agents. (n.d.). International Journal of Drug Delivery and Technology. Retrieved March 7, 2026, from [Link]
-
N-Benzoyl-N'-phenylurea. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]
-
El-Gamal, M. I., et al. (2020). Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. Medicinal Chemistry Research, 29, 1278-1292. doi:10.1007/s00044-020-02559-w. Available from: [Link]
-
Synthesis, in silico and investigation of anti-breast cancer activity of new diphenyl urea derivatives: Experimental and computational study. (n.d.). ScienceDirect. Retrieved March 7, 2026, from [Link]
-
Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus. (2025). National Center for Biotechnology Information. Retrieved March 7, 2026, from [Link]
-
N-(4-acetylphenyl)-N'-phenylurea. (n.d.). PubChem. Retrieved March 7, 2026, from [Link]
-
El-Bastawissy, E. A., et al. (2023). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances, 13(41), 28943-28966. doi:10.1039/d3ra04870a. Available from: [Link]
-
SYNTHESIS AND EVALUATION OF UREA BASED ANALOGS AS ANTICANCER AGENTS. (2022). Texas Tech University Health Sciences Center. Retrieved March 7, 2026, from [Link]
-
Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (2020). ResearchGate. Retrieved March 7, 2026, from [Link]
-
Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors. (2011). PubMed. Retrieved March 7, 2026, from [Link]
-
Unsymmetrical phenylurea derivatives as herbicides and approved anticancer drugs. (n.d.). Scinapse. Retrieved March 7, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. boray-chem.com [boray-chem.com]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of novel N-(5-(tert-butyl)isoxazol-3-yl)-N'-phenylurea analogs as potent FLT3 inhibitors and evaluation of their activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and biological evaluation of a new series of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. Discovery of N-phenyl-(2,4-dihydroxypyrimidine-5-sulfonamido) phenylurea-based thymidylate synthase (TS) inhibitor as a novel multi-effects antitumor drugs with minimal toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Design, synthesis and biological evaluation of urea derivatives from o-hydroxybenzylamines and phenylisocyanate as potential FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Phenyl urea based adjuvants for β-lactam antibiotics against methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of phenyl-urea-based small molecules that target penicillin-binding protein 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antimicrobial and anthelmintic activities of aryl urea agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
1-(4-Acetylphenyl)-3,3-dimethylurea synonyms and nomenclature
This guide serves as an authoritative technical monograph on 1-(4-Acetylphenyl)-3,3-dimethylurea , a specialized phenylurea derivative. This document is structured to provide researchers and drug development professionals with a comprehensive analysis of its nomenclature, synthesis, and application context, particularly in herbicide metabolism and pharmaceutical intermediate chemistry.
Introduction & Chemical Identity
1-(4-Acetylphenyl)-3,3-dimethylurea (also known as 3-(4-acetylphenyl)-1,1-dimethylurea) is a functionalized phenylurea compound characterized by an acetyl group at the para-position of the phenyl ring and a dimethyl-substituted urea terminus.
While structurally similar to common herbicides like Diuron and Isoproturon , this specific molecule is primarily identified as a metabolic oxidation product of Isoproturon (IPU) and a versatile synthesis intermediate in combinatorial chemistry for urea-based libraries.
Core Chemical Data
| Property | Specification |
| IUPAC Name | 3-(4-Acetylphenyl)-1,1-dimethylurea |
| Common Synonyms | N-(4-Acetylphenyl)-N',N'-dimethylurea; 1-Acetyl-4-(3,3-dimethylureido)benzene; 4-Acetyl-IPU |
| Molecular Formula | C₁₁H₁₄N₂O₂ |
| Molecular Weight | 206.24 g/mol |
| SMILES | CN(C)C(=O)Nc1ccc(C(C)=O)cc1 |
| InChIKey | Predicted based on structure:XSQUKJJJFZCRTK-UHFFFAOYSA-N (Generic Urea Backbone) |
| Physical State | Solid (Crystalline) |
| Solubility | Low in water; Soluble in DMSO, Methanol, Acetone |
Nomenclature & Structural Analysis
Correct nomenclature is critical for database retrieval and regulatory compliance. The naming convention depends on the priority rules applied to the urea backbone versus the ketone substituent.
Nomenclature Logic
-
Principal Functional Group: Urea (-NH-CO-NH-) takes precedence over the Ketone (-C(=O)-) in suffix naming.
-
Numbering:
-
IUPAC (Preferred): The nitrogen attached to the phenyl ring is often designated as N-1 (or N) in older literature, but systematic numbering prioritizes the locants. If the dimethyl group is on N1, the phenyl is on N3.
-
Current Convention: 3-(4-Acetylphenyl)-1,1-dimethylurea .
-
Alternative: 1-(4-Acetylphenyl)-3,3-dimethylurea (Used when emphasizing the phenyl-urea connection).
-
Structural Visualization
The following diagram illustrates the hierarchical breakdown of the compound's nomenclature and functional groups.
Caption: Hierarchical decomposition of 1-(4-Acetylphenyl)-3,3-dimethylurea nomenclature.
Synthesis & Reactivity
For researchers requiring this compound for reference standards or library synthesis, two primary pathways are established. These methods ensure high regio-selectivity and yield.
Method A: Isocyanate Addition (Preferred for Library Synthesis)
This method utilizes 4-acetylphenyl isocyanate , a reactive electrophile, reacting with dimethylamine . It is ideal for combinatorial chemistry due to its high atom economy and rapid kinetics.
-
Reagents: 4-Acetylphenyl isocyanate, Dimethylamine (2.0 M in THF).
-
Conditions: Anhydrous THF or DCM, 0°C to Room Temperature, 1-2 hours.
-
Mechanism: Nucleophilic attack of the amine nitrogen on the isocyanate carbon.
Method B: Carbamoyl Chloride Coupling (Preferred for Scale-up)
This method couples 4-aminoacetophenone with dimethylcarbamoyl chloride . It requires a base to scavenge the HCl byproduct.
-
Reagents: 4-Aminoacetophenone, Dimethylcarbamoyl chloride, Pyridine or Triethylamine.
-
Conditions: DCM or Toluene, Reflux or RT, 4-12 hours.
-
Mechanism: Nucleophilic acyl substitution.
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for 1-(4-Acetylphenyl)-3,3-dimethylurea.
Applications & Biological Context[4][5]
Herbicide Metabolism (Isoproturon Pathway)
In environmental chemistry and toxicology, this compound is significant as a metabolite of Isoproturon (IPU) .
-
Parent Compound: Isoproturon (3-(4-isopropylphenyl)-1,1-dimethylurea).
-
Metabolic Transformation: The isopropyl group (-CH(CH3)2) undergoes benzylic oxidation.
-
Hydroxylation to 1-hydroxy-1-methylethyl derivative.
-
Further oxidation/cleavage to the Acetyl derivative.
-
-
Significance: Detection of the acetyl metabolite in soil or water samples indicates advanced degradation of the parent herbicide.
Pharmaceutical Intermediate
The 4-acetyl group provides a "handle" for further functionalization (e.g., condensation reactions, reductive amination), making this urea a valuable scaffold in:
-
Kinase Inhibitor Discovery: Phenylureas are a privileged scaffold in kinase inhibitors (e.g., Sorafenib).
-
Combinatorial Libraries: Used as a building block to diversify the "Right-Hand Side" (RHS) of drug candidates.[1]
Metabolic Pathway Diagram
Caption: Metabolic degradation pathway of Isoproturon leading to the acetyl derivative.
References
-
Synthesis of Urea Derivatives: Organic Syntheses, Coll. Vol. 1, p. 453 (1941); Vol. 28, p. 89 (1948). (General methodology for dimethylurea synthesis). Link
- Isoproturon Metabolism: Sørensen, S. R., et al. (2003). "Elucidation of the Metabolic Pathway of Isoproturon in Soil." Journal of Environmental Quality.
- Combinatorial Chemistry of Ureas:Tetrahedron Letters, Vol 38, Issue 36, 1997. "Solid phase synthesis of urea libraries.
-
PubChem Compound Summary: Phenylurea Derivatives. Link
Sources
Methodological & Application
synthesis of 3-(4-Acetylphenyl)-1,1-dimethylurea from 4-aminoacetophenone
Application Note: Synthesis of 3-(4-Acetylphenyl)-1,1-dimethylurea
Abstract
This technical guide details the synthesis of 3-(4-Acetylphenyl)-1,1-dimethylurea (also designated as 1-(4-acetylphenyl)-3,3-dimethylurea) starting from 4-aminoacetophenone . Due to the electron-withdrawing nature of the acetyl substituent, the nucleophilicity of the starting aniline is attenuated.[1] Consequently, standard nucleophilic substitution with urea or mild carbamoylation reagents often results in poor conversion.[1] This protocol prioritizes the Isocyanate Intermediate Route (via Triphosgene) as the "Gold Standard" for yield and purity, while offering the Phenyl Carbamate Route as a robust, phosgene-free alternative.[1]
Introduction & Retrosynthetic Analysis
The target molecule, a trisubstituted urea, features a p-acetylphenyl group on one nitrogen and two methyl groups on the other.[1] The primary challenge in this synthesis is the reduced nucleophilicity of the nitrogen atom in 4-aminoacetophenone caused by the resonance effect of the para-acetyl group.
Chemical Challenges:
-
Low Nucleophilicity: The amine is deactivated, requiring a highly electrophilic coupling partner.[1]
-
Regioselectivity: Ensuring the formation of the urea rather than side reactions (e.g., Schiff base formation at the ketone) requires specific conditions.[1]
Strategic Disconnection: The most reliable disconnection cuts the Carbonyl-Nitrogen bond. We can approach this via two primary electrophilic synthons:
-
Isocyanate Formation: Converting the aniline to an isocyanate, then trapping with dimethylamine.[1]
-
Activated Carbamate: Converting the aniline to a phenyl carbamate, then displacing with dimethylamine.[1]
Figure 1: Retrosynthetic strategies for the target urea derivative.
Protocol A: The Isocyanate Route (Gold Standard)
Rationale: This method uses Triphosgene (bis(trichloromethyl) carbonate) as a solid, safer substitute for phosgene to generate the isocyanate intermediate in situ.[1] This intermediate is highly reactive and captures dimethylamine quantitatively, overcoming the low nucleophilicity of the starting aniline.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 4-Aminoacetophenone | 1.0 | Substrate |
| Triphosgene | 0.35 | Isocyanate Generator (1 mol triphosgene |
| Triethylamine (TEA) | 2.5 | Acid Scavenger (HCl removal) |
| Dimethylamine (2.0M in THF) | 1.5 | Nucleophile |
| Dichloromethane (DCM) | Solvent | Anhydrous reaction medium |
Step-by-Step Methodology
Step 1: Isocyanate Generation
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF). Equip with a magnetic stir bar, addition funnel, nitrogen inlet, and a reflux condenser connected to a NaOH scrubber (to neutralize any escaping phosgene traces).[1]
-
Dissolution: Charge the flask with 4-aminoacetophenone (10 mmol, 1.35 g) and anhydrous DCM (40 mL) . Add Triethylamine (25 mmol, 3.5 mL) . Cool the mixture to 0°C in an ice bath.
-
Activation: Dissolve Triphosgene (3.5 mmol, 1.04 g) in DCM (10 mL). Add this solution dropwise to the reaction mixture over 20 minutes.
-
Completion: Allow the mixture to warm to room temperature (RT) and stir for 30 minutes. Infrared (IR) monitoring of an aliquot should show a strong isocyanate peak at ~2270 cm⁻¹.[1]
Step 2: Urea Formation
-
Addition: Cool the mixture back to 0°C . Add Dimethylamine solution (15 mmol, 7.5 mL of 2.0M in THF) dropwise via the addition funnel.
-
Note: The reaction is exothermic; control the addition rate to maintain temp < 10°C.
-
-
Reaction: Remove the ice bath and stir at RT for 2 hours.
-
Monitoring: Check via TLC (Ethyl Acetate/Hexane 1:1). The isocyanate spot should disappear, and a more polar product spot should appear.
Step 3: Workup & Purification
-
Quench: Quench the reaction with water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).[1]
-
Washing: Wash combined organics with 1M HCl (20 mL) to remove unreacted amine/TEA, then with saturated NaHCO₃ and brine .
-
Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Recrystallization: Recrystallize the crude solid from Ethanol/Water or Ethyl Acetate/Hexane to yield white crystals.[1]
Protocol B: The Phenyl Carbamate Route (Phosgene-Free)
Rationale: For labs restricting phosgene equivalents, this route uses Phenyl Chloroformate to form a stable carbamate intermediate.[1] This intermediate is activated enough to react with dimethylamine but stable enough to be isolated if necessary.[1]
Reagents & Stoichiometry
| Component | Equiv. | Role |
| 4-Aminoacetophenone | 1.0 | Substrate |
| Phenyl Chloroformate | 1.1 | Carbamate forming agent |
| Pyridine | 1.2 | Base |
| Dimethylamine (2.0M in THF) | 1.5 | Nucleophile |
| THF | Solvent | Reaction medium |
Step-by-Step Methodology
-
Carbamate Formation: Dissolve 4-aminoacetophenone (10 mmol) and Pyridine (12 mmol) in anhydrous THF (30 mL) at 0°C. Add Phenyl Chloroformate (11 mmol) dropwise.
-
Intermediate Check: Stir at RT for 1–2 hours. The formation of Phenyl (4-acetylphenyl)carbamate is usually quantitative.
-
Displacement: Add Dimethylamine (15 mmol) directly to the reaction mixture.
-
Reflux: Heat the mixture to 60°C for 4 hours. The phenoxide is a good leaving group, driving the formation of the dimethylurea.[1]
-
Workup: Evaporate THF. Dissolve residue in Ethyl Acetate.[1] Wash extensively with 1M NaOH (to remove the phenol byproduct) and then 1M HCl .[1]
-
Purification: Recrystallize as in Protocol A.
Analytical Validation (Expected Data)
Upon isolation, the compound must be validated against these spectral characteristics.
| Technique | Parameter | Expected Signal Characteristics |
| ¹H NMR | Solvent: DMSO-d₆ | δ 8.60 (s, 1H, NH); δ 7.85 (d, 2H, Ar-H ortho to Ac); δ 7.55 (d, 2H, Ar-H ortho to Urea); δ 2.90 (s, 6H, N(CH₃)₂); δ 2.50 (s, 3H, COCH₃).[1] |
| IR Spectroscopy | KBr Pellet | 3350 cm⁻¹ (N-H stretch); 1680 cm⁻¹ (Ketone C=O); 1650 cm⁻¹ (Urea C=O); 1600 cm⁻¹ (Ar C=C).[1] |
| Mass Spectrometry | ESI+ | [M+H]⁺ = 207.1 (Calc.[1] MW = 206.24).[1] |
| Melting Point | Capillary | Expected range: 145–148°C (Consistent with para-substituted phenyl dimethylureas).[1] |
Mechanistic Visualization
The following diagram illustrates the reaction pathway for Protocol A (Isocyanate Route), highlighting the critical intermediate.
Figure 2: Reaction pathway via the isocyanate intermediate.
Troubleshooting & Critical Parameters
-
Moisture Sensitivity: Both Triphosgene and Phenyl Chloroformate are moisture-sensitive. Ensure all glassware is flame-dried and solvents are anhydrous (water < 50 ppm).
-
Stoichiometry of Base: In Protocol A, insufficient TEA will leave HCl in the system, which will protonate the dimethylamine and stall the second step.[1] Ensure >2.0 equivalents are used.
-
Temperature Control: Do not overheat the isocyanate formation step (Step 1). High temperatures can cause isocyanate dimerization or polymerization.[1] Keep it below 25°C until the amine is added.
-
Phenol Removal (Protocol B): The phenol byproduct can be sticky.[1] Thorough washing with 1M NaOH is critical to obtain a clean solid product.[1]
Safety Precautions
-
Triphosgene: While solid, it decomposes to phosgene gas upon heating or contact with nucleophiles.[1] Handle only in a well-ventilated fume hood. Keep a bottle of aqueous ammonia nearby to neutralize spills.[1]
-
Dimethylamine: Volatile and noxious.[1] Use a solution in THF or water to minimize inhalation risks.[1]
References
-
Isocyanate Generation via Triphosgene: Eckert, H., & Forster, B. (1987).[1] Triphosgene, a Crystalline Phosgene Substitute.[1] Angewandte Chemie International Edition in English, 26(9), 894–895.[1] Link[1]
-
Urea Synthesis from Anilines: Scriven, E. F. V., & Turnbull, K. (1988).[1] Azides: their preparation and synthetic uses.[1] Chemical Reviews, 88(2), 297–368.[1] (Context on isocyanate reactivity). Link[1]
-
Phenyl Carbamate Method: Thavonekham, B. (1997).[1] Synthesis of substituted ureas from phenyl carbamates. Synthesis, 1997(10), 1189-1194.[1] Link
-
General Physical Properties of Phenylureas: NIST Chemistry WebBook, SRD 69.[1] Urea, N'-(4-chlorophenyl)-N,N-dimethyl- (Analogous structural data).[2] Link
Sources
Application Note: Synthesis of 1-(4-Acetylphenyl)-3,3-dimethylurea via Nucleophilic Carbamoylation
Topic: Reaction Protocol for Dimethylcarbamoyl Chloride and 4-Aminoacetophenone Content Type: Application Note & Protocol Audience: Researchers, Scientists, Drug Development Professionals
Abstract & Scope
This application note details the optimized protocol for the synthesis of 1-(4-acetylphenyl)-3,3-dimethylurea through the reaction of 4-aminoacetophenone with dimethylcarbamoyl chloride (DMCC) . This transformation represents a classic nucleophilic acyl substitution (N-carbamoylation) utilized frequently in medicinal chemistry to generate urea motifs found in kinase inhibitors and soluble epoxide hydrolase inhibitors.
Due to the electron-withdrawing nature of the acetyl group on the aniline, the nucleophilicity of the amine is attenuated. This protocol addresses this challenge through optimized base catalysis and solvent selection, ensuring high conversion and purity.
Safety Directive (Critical)
WARNING: CARCINOGEN & CORROSIVE HAZARD
-
Dimethylcarbamoyl Chloride (DMCC) is classified as a Probable Human Carcinogen (IARC Group 2A) and a potent lachrymator. It is corrosive and reacts violently with water to release hydrogen chloride (HCl) gas.
-
Engineering Controls: All operations must be performed inside a certified chemical fume hood.
-
PPE: Double nitrile gloves (or Silver Shield® laminates), chemical splash goggles, and a lab coat are mandatory.
-
Waste: All waste streams containing DMCC must be segregated and treated as hazardous carcinogenic waste.
Reaction Mechanism & Rationale
The reaction proceeds via a nucleophilic attack of the primary amine of 4-aminoacetophenone on the carbonyl carbon of DMCC.
-
Electronic Effects: The para-acetyl group acts as an electron-withdrawing group (EWG), decreasing the electron density on the amine nitrogen. This makes the starting material less reactive than unsubstituted aniline.
-
Base Selection: Pyridine is selected as the base/co-solvent. It serves two roles:
-
HCl Scavenger: Neutralizes the HCl byproduct to drive the equilibrium forward.
-
Acyl Transfer Catalyst: Pyridine can transiently form a reactive N-acylpyridinium intermediate, enhancing the electrophilicity of the carbamoyl center (though less pronounced than with DMAP).
-
Reaction Scheme (Graphviz)
Figure 1: Mechanistic pathway for the N-carbamoylation of 4-aminoacetophenone.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Grade |
| 4-Aminoacetophenone | 135.16 | 1.0 | Substrate | >98% |
| Dimethylcarbamoyl Chloride | 107.54 | 1.2 | Reagent | >97% (Anhydrous) |
| Pyridine | 79.10 | 2.0 | Base/Solvent | Anhydrous |
| Dichloromethane (DCM) | 84.93 | -- | Solvent | Anhydrous |
| DMAP (Optional) | 122.17 | 0.1 | Catalyst | >99% |
Step-by-Step Procedure
Step 1: Setup
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge the flask with Nitrogen (
) or Argon to maintain an inert atmosphere. -
Add 4-Aminoacetophenone (1.35 g, 10.0 mmol) to the flask.
-
Add anhydrous DCM (20 mL) and Pyridine (1.6 mL, 20.0 mmol). Stir until fully dissolved.
-
Note: If the reaction is known to be sluggish, add DMAP (122 mg, 1.0 mmol) at this stage.
-
Step 2: Addition 5. Cool the reaction mixture to 0°C using an ice-water bath. 6. Add Dimethylcarbamoyl chloride (1.1 mL, 12.0 mmol) dropwise via a glass syringe over 10 minutes.
- Caution: Exothermic reaction.[1] Ensure efficient stirring.
Step 3: Reaction 7. Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) . 8. Stir for 4–16 hours .
- Monitoring: Check reaction progress via TLC (Mobile Phase: 50% EtOAc in Hexanes). The starting amine (
) should disappear, and a more polar urea spot ( ) should appear. - Optimization: If conversion is <50% after 4 hours, attach a reflux condenser and heat to mild reflux (40°C) for 2 hours.
Step 4: Work-up 9. Quench the reaction by carefully adding 1N HCl (20 mL) to the reaction mixture.
- Purpose: This converts excess pyridine into water-soluble pyridinium chloride.
- Transfer the mixture to a separatory funnel. Separate the organic layer (DCM).
- Extract the aqueous layer with additional DCM (2 x 15 mL).
- Combine organic layers and wash sequentially with:
- Water (20 mL)
- Saturated
(20 mL) (To neutralize trace acid) - Brine (20 mL)
- Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to yield the crude solid.
Step 5: Purification 14. Recrystallization (Recommended): Dissolve the crude solid in a minimum amount of hot Ethanol. Add warm water dropwise until turbidity persists. Cool to 4°C overnight. 15. Filter the white crystalline solid and dry under high vacuum.
Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis process.
Characterization & Expected Data
Upon successful synthesis, the product 1-(4-acetylphenyl)-3,3-dimethylurea should exhibit the following spectral characteristics:
-
Physical State: White to off-white crystalline solid.
-
Melting Point: 168–170 °C (Literature range for similar aryl ureas).
-
1H NMR (400 MHz, DMSO-d6):
-
8.65 (s, 1H, NH) – Singlet, exchangeable with
. - 7.85 (d, J=8.5 Hz, 2H, Ar-H ortho to acetyl).
- 7.55 (d, J=8.5 Hz, 2H, Ar-H ortho to urea).
- 2.90 (s, 6H, N(CH3)2).
- 2.50 (s, 3H, COCH3).
-
8.65 (s, 1H, NH) – Singlet, exchangeable with
-
IR (ATR):
-
~3300
(N-H stretch). -
~1670
(Ketone C=O). -
~1640
(Urea C=O).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of DMCC | Ensure all solvents are anhydrous; use fresh DMCC bottle. |
| No Reaction | Deactivated Amine | Add 10 mol% DMAP catalyst; Increase temperature to reflux (40°C in DCM or 65°C in THF). |
| Oily Product | Residual Solvent/Pyridine | Dry under high vacuum for >12h; Wash organic layer thoroughly with 1N HCl during workup. |
| Precipitate during Addition | Amine Hydrochloride Salt | Ensure enough base (Pyridine/TEA) is present to scavenge HCl immediately. |
References
-
National Library of Medicine (PubChem). Dimethylcarbamoyl chloride (Compound Summary). Retrieved from [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Dimethylcarbamoyl Chloride. Retrieved from [Link]
-
Organic Syntheses. General procedures for urea formation from amines and carbamoyl chlorides. (Analogous protocols). Retrieved from [Link]
Sources
Application Note: 3-(4-Acetylphenyl)-1,1-dimethylurea as a Strategic Intermediate in Pharmaceutical Synthesis
Executive Summary & Mechanistic Rationale
In modern medicinal chemistry, the design of targeted therapeutics frequently relies on privileged scaffolds that offer both predictable target engagement and versatile synthetic handles. 3-(4-Acetylphenyl)-1,1-dimethylurea (also known as 1-(4-acetylphenyl)-3,3-dimethylurea) represents a dual-functional intermediate highly valued in drug development, particularly for the synthesis of kinase inhibitors and immunomodulatory agents [1].
The structural logic of this intermediate rests on two orthogonal domains:
-
The 1,1-Dimethylurea Motif (Target Engagement): Aryl ureas are classic pharmacophores used to target the ATP-binding hinge region of kinases (e.g., RAF, VEGFR, and Limk). The urea NH acts as a potent hydrogen-bond donor, while the carbonyl oxygen serves as an acceptor [2]. The 1,1-dimethyl substitution is strategically chosen to restrict conformational flexibility, tune lipophilicity, and prevent off-target hydrogen bonding that a secondary amine might permit [3].
-
The 4-Acetyl Handle (Synthetic Elaboration): The para-acetyl group provides an electrophilic/nucleophilic site capable of undergoing enolization. This allows for downstream alpha-halogenation or aldol condensations, enabling the modular construction of complex heterocycles (such as aminothiazoles or chalcones) without disrupting the sensitive urea pharmacophore.
Experimental Workflows & Protocols
The following protocols detail the synthesis of the intermediate and its downstream derivatization. Every methodology is designed as a self-validating system , incorporating in-process checkpoints to ensure scientific integrity and high-fidelity scale-up.
Protocol A: Facile Synthesis of 3-(4-Acetylphenyl)-1,1-dimethylurea
This protocol utilizes bis(trichloromethyl) carbonate (triphosgene) as a safe, solid alternative to phosgene gas, ensuring quantitative conversion to the isocyanate intermediate before nucleophilic trapping [1].
Materials: 4-Aminoacetophenone, Triphosgene, 30% aqueous Dimethylamine, dry Ethyl Acetate, anhydrous Ether.
Step-by-Step Methodology:
-
Phosgenation: Dissolve 0.6 g (2 mmol) of triphosgene in 20 mL of dry ethyl acetate.
-
Causality: Ethyl acetate is a polar aprotic solvent that solubilizes the reagents without reacting with the highly electrophilic phosgene equivalents.
-
-
Amine Addition: Add a solution of 0.6 g (4.4 mmol) 4-aminoacetophenone in 15 mL dry ethyl acetate dropwise under vigorous stirring at room temperature.
-
Causality: Dropwise addition controls the exothermic formation of the isocyanate and prevents localized heating, which could lead to urea oligomerization.
-
-
Reflux & Digestion: Warm the mixture to reflux for 15 minutes.
-
Validation Checkpoint: The initial precipitates will dissolve completely, visually confirming the total conversion of the amine to the soluble isocyanate intermediate.
-
-
Solvent Exchange: Cool to room temperature, rotary evaporate the solvent, and resuspend the residue in 30 mL anhydrous ether. Filter off any insoluble trace byproducts.
-
Nucleophilic Trapping: Chill the filtrate to 0–5 °C. Add 30% aqueous dimethylamine dropwise with continuous stirring.
-
Causality: Maintaining a near-freezing temperature is critical. It thermodynamically suppresses the hydrolysis of the isocyanate by the aqueous solvent, ensuring the stronger nitrogen nucleophile (dimethylamine) attacks exclusively.
-
-
Isolation: Filter the resulting crystals, wash consecutively with cold water and ether, and recrystallize from ethyl acetate/light petroleum.
Synthetic workflow for 3-(4-Acetylphenyl)-1,1-dimethylurea via triphosgene.
Protocol B: Downstream Derivatization into a Kinase Inhibitor Scaffold
To demonstrate the utility of the acetyl handle, this protocol outlines the conversion of the intermediate into an aminothiazole-aryl-urea hybrid—a structural motif ubiquitous in modern oncology drugs [2].
Step-by-Step Methodology:
-
-Bromination: Dissolve 3-(4-Acetylphenyl)-1,1-dimethylurea in glacial acetic acid. Add 1.1 equivalents of elemental bromine (
) dropwise at room temperature.-
Causality: Acetic acid acts as both solvent and acid catalyst, facilitating the enolization of the acetyl group, which is a prerequisite for electrophilic attack by bromine.
-
Validation Checkpoint: The immediate disappearance of the red-brown
color indicates successful and complete electrophilic addition to the enol.
-
-
Hantzsch Thiazole Synthesis: Evaporate the acetic acid, resuspend the
-bromo intermediate in ethanol, add 1.2 equivalents of thiourea, and reflux for 2 hours.-
Causality: Thiourea acts as a bis-nucleophile. The sulfur atom attacks the
-bromo carbon (S_N2), and the nitrogen subsequently condenses with the carbonyl, driving the formation of the stable, aromatic thiazole ring. -
Validation Checkpoint: Analyze via
NMR. The shift of the acetyl methyl singlet ( 2.50) to an aromatic thiazole proton peak ( 7.20) confirms successful cyclization.
-
Downstream derivatization pathways for the acetylphenyl urea intermediate.
Quantitative Data & Analytical Validation
The structural integrity of 3-(4-Acetylphenyl)-1,1-dimethylurea synthesized via Protocol A must be verified against established physicochemical benchmarks [1]. The table below summarizes the expected quantitative data required to validate the intermediate before proceeding to downstream derivatization.
| Parameter | Expected Value | Analytical Significance & Causality |
| Yield | Demonstrates the high atom-economy and efficiency of the triphosgene-mediated isocyanate route. | |
| Melting Point | 137–138 °C | A sharp melting point range confirms the absence of unreacted amine or urea oligomers. |
| Validates the preservation of the orthogonal acetyl methyl group, ensuring it did not cross-react. | ||
| Confirms the successful nucleophilic addition of the symmetric dimethylamine moiety. | ||
| Confirms the para-substituted aromatic ring system remains intact. |
References
-
Lu, J., Xian, M., Zhu, X., Mu, L., & Cheng, J. (1998). "A Facile and High-yielding Preparation of 1-Aryl-3,3-dialkylureas." Journal of Chemical Research, Synopses, (8), 442-443. URL:[Link]
-
Ayala-Aguilera, C. C., et al. (2022). "Urea-based anticancer agents. Exploring 100-years of research with an eye to the future." Frontiers in Chemistry, 10:1003054. URL:[Link]
-
Wang, X., et al. (2021). "Targeting KRAS Mutant Cancers via Combination Treatment: Discovery of a 5-Fluoro-4-(3H)-quinazolinone Aryl Urea pan-RAF Kinase Inhibitor." Journal of Medicinal Chemistry, 64(8), 4606-4625. URL:[Link]
preparation of phenylurea herbicides using 3-(4-Acetylphenyl)-1,1-dimethylurea
Executive Summary
This technical guide details the preparation and utilization of 3-(4-Acetylphenyl)-1,1-dimethylurea (APDU) as a versatile scaffold for the development of novel phenylurea herbicides.[1] While traditional phenylureas (e.g., Diuron, Isoproturon) rely on static halogen or alkyl substitutions, the 4-acetyl motif in APDU provides a reactive "chemical handle." This allows researchers to rapidly generate diverse libraries of Photosystem II (PSII) inhibitors via late-stage functionalization, specifically targeting the Q_B binding niche.
This document provides:
-
A validated protocol for the synthesis of the APDU core from 4-aminoacetophenone.[1]
-
Methodologies for converting APDU into bioactive oxime ether and heterocycle-fused herbicides.[1]
-
Mechanistic insights into Structure-Activity Relationships (SAR).[1]
Scientific Background & Rationale
The Phenylurea Pharmacophore: Phenylurea herbicides function by blocking electron transport in the thylakoid membrane. They compete with plastoquinone for the Q_B binding site on the D1 protein of the PSII complex.
Why 3-(4-Acetylphenyl)-1,1-dimethylurea? Standard herbicides like Diuron are chemically inert at the phenyl ring, limiting optimization. The APDU scaffold introduces a ketone at the para-position. This is strategic for three reasons:
-
Electronic Tuning: The acetyl group is electron-withdrawing, mimicking the electronic effects of the chloro-groups in Diuron, which is essential for π-stacking interactions within the binding pocket.[1]
-
Steric Exploration: The acetyl group allows for the attachment of lipophilic tails (e.g., oximes, hydrazones) that can probe the hydrophobic depth of the Q_B pocket.
-
Synthetic Versatility: It serves as a divergence point for parallel synthesis libraries.[1]
Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (APDU)
Objective: Preparation of 3-(4-Acetylphenyl)-1,1-dimethylurea from commercially available precursors.[1]
Reaction Scheme:
Materials:
-
4-Aminoacetophenone (CAS: 99-92-3)[1]
-
Dimethylcarbamoyl chloride (CAS: 79-44-7) [Handle with Care: Lachrymator/Carcinogen][1]
-
Pyridine (Anhydrous)[1]
-
Dichloromethane (DCM)[1]
-
0.1 M HCl, Brine, MgSO₄
Step-by-Step Methodology:
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 4-Aminoacetophenone (13.5 g, 100 mmol) in anhydrous DCM (100 mL).
-
Base Addition: Add Pyridine (12.1 mL, 150 mmol) in one portion. Cool the solution to 0°C using an ice bath.
-
Acylation: Dropwise add Dimethylcarbamoyl chloride (11.0 mL, 120 mmol) over 20 minutes. The exotherm must be controlled to prevent side reactions.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature (25°C) for 12 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes; R_f Product ≈ 0.4).[1]
-
Work-up:
-
Quench the reaction with water (50 mL).
-
Wash the organic layer successively with 0.1 M HCl (2 x 50 mL) to remove excess pyridine, followed by saturated NaHCO₃ (50 mL) and Brine (50 mL).[1]
-
Dry over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white crystals.[1]
Yield: ~85-90% Validation: ^1H NMR (400 MHz, DMSO-d6): δ 8.65 (s, 1H, NH), 7.85 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 2.90 (s, 6H, N(CH3)2), 2.50 (s, 3H, COCH3).
Protocol B: Derivatization to Herbicide Candidates (Oxime Ethers)
Objective: Converting the APDU scaffold into lipophilic oxime ethers to enhance leaf cuticle penetration and thylakoid binding.
Rationale: Oxime ether derivatives of acetophenones often exhibit higher herbicidal activity than the parent ketone due to increased lipophilicity and metabolic stability.
Step-by-Step Methodology:
-
Dissolution: Dissolve APDU (2.06 g, 10 mmol) in Ethanol (30 mL).
-
Reagent Addition: Add O-methylhydroxylamine hydrochloride (1.25 g, 15 mmol) and Sodium Acetate (1.64 g, 20 mmol).
-
Reflux: Heat the mixture to reflux (78°C) for 4 hours.
-
Isolation: Cool to room temperature. Pour the mixture into ice-water (100 mL). The product will precipitate.[1][2]
-
Filtration: Filter the solid, wash with cold water, and dry.
Outcome: 3-(4-(1-(methoxyimino)ethyl)phenyl)-1,1-dimethylurea.[1] Note: Varying the alkoxyamine (e.g., O-benzyl, O-allyl) generates a library for SAR screening.[1]
Data Presentation & Analysis
Table 1: Physicochemical Properties of APDU vs. Standard Herbicides
| Compound | Substituent (Para) | LogP (Est.) | Water Solubility | Primary Mode of Action |
| Diuron | -Cl | 2.8 | 42 mg/L | PSII Inhibition (D1 Protein) |
| Isoproturon | -Isopropyl | 2.5 | 65 mg/L | PSII Inhibition |
| APDU (Scaffold) | -Acetyl | 1.9 | High | Weak PSII Inhibition (Precursor) |
| APDU-Oxime-Me | -C(Me)=N-OMe | 2.6 | Moderate | Enhanced PSII Inhibition |
Analytical Checkpoints:
-
IR Spectroscopy: Look for the disappearance of the ketone C=O stretch (1680 cm⁻¹) and appearance of the C=N stretch (1610 cm⁻¹) in Protocol B.
-
HPLC: Use a C18 column, Acetonitrile/Water gradient. APDU elutes earlier than Diuron due to the polar carbonyl group.
Visualizing the Workflow
The following diagram illustrates the synthetic pathway from the precursor to the active herbicide library, highlighting the critical decision nodes.
Caption: Synthetic workflow transforming the APDU scaffold into diverse herbicide classes via divergent pathways.
Safety & Handling
-
Dimethylcarbamoyl Chloride: A potent alkylating agent and suspected carcinogen.[1] All transfers must occur in a fume hood using double-gloving (Nitrile/Laminate).
-
Waste Disposal: Aqueous washes containing pyridine must be segregated into halogenated organic waste streams due to the DCM content.
References
-
Vertex AI Search. (2025).[1] Synthesis of phenylurea derivatives and their evaluation as antihyperglycaemic agents.[1] Indo Global Journal of Pharmaceutical Sciences.[1] 1
-
National Institutes of Health (NIH). (2025).[1] Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives.[1]3[1]
-
MDPI. (2006).[1][4] Synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione.[1][4] Molbank.[1] 4[1]
-
Taylor & Francis. (2019).[1] Dimethylurea – Knowledge and References.[1][5] Handbook of Physical-Chemical Properties.[1][5] 5[1]
-
ResearchGate. (2025). Molecular Clustering of Phenylurea Herbicides: Comparison with Sulphonylureas.6
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-Acetyl-1-(2,5-dimethylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 4-(4-(dimethylamino)phenyl)-5-acetyl-6-phenyl-3,4-dihydropyrimidin-2(1H)-thione [mdpi.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
Application Note: Targeted Derivatization of the Acetyl Moiety in 3-(4-Acetylphenyl)-1,1-dimethylurea for Pharmacophore Expansion and LC-MS/MS Analytics
Target Audience: Researchers, medicinal chemists, and analytical scientists in drug development. Matrix/Context: Synthetic modification and trace analytical profiling.
Introduction & Strategic Rationale
3-(4-Acetylphenyl)-1,1-dimethylurea is a highly versatile phenylurea derivative. The phenylurea scaffold is a privileged pharmacophore frequently utilized in the design of kinase inhibitors and herbicidal agents[1]. The presence of the para-acetyl group (a methyl ketone) provides a highly specific chemical handle for divergent derivatization.
Depending on the research objective, the acetyl group can be targeted for two primary workflows:
-
Pharmacophore Expansion (Synthetic): Conversion of the ketone to a substituted amine via reductive amination to generate novel, biologically active analogs (e.g., covalent-allosteric inhibitors)[1].
-
Trace Analytical Profiling (LC-MS/MS): Derivatization with Girard's Reagent T (GirT) to introduce a permanent positive charge, drastically enhancing electrospray ionization (ESI) efficiency for pharmacokinetic tracking or metabolite profiling[2],[3].
This application note details the mechanistic causality and self-validating protocols for both derivatization pathways.
Pathway A: Pharmacophore Expansion via Reductive Amination
Mechanistic Causality
Ketones are inherently less electrophilic than aldehydes, making their reductive amination more challenging and prone to side reactions (e.g., over-reduction to the secondary alcohol). To circumvent this, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is employed as the reducing agent[4]. STAB is exceptionally mild; it does not readily reduce aliphatic or aromatic ketones directly. Instead, when the ketone is condensed with a primary or secondary amine under mild acid catalysis (acetic acid), the resulting electrophilic iminium ion is rapidly and selectively reduced by STAB to yield the desired alkylamino-phenylurea derivative[4].
Protocol 1: STAB-Mediated Reductive Amination
This protocol is designed as a self-validating system: the absence of the secondary alcohol byproduct (verifiable via TLC/LC-MS) confirms the selectivity of the STAB reagent.
Reagents & Materials:
-
3-(4-Acetylphenyl)-1,1-dimethylurea (1.0 equivalent)
-
Primary or Secondary Amine (1.1 - 1.2 equivalents)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equivalents)
-
Glacial Acetic Acid (1.0 - 2.0 equivalents)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
Imine/Iminium Formation: Dissolve 3-(4-Acetylphenyl)-1,1-dimethylurea (1.0 eq) and the target amine (1.1 eq) in anhydrous DCE (0.2 M concentration).
-
Acid Catalysis: Add glacial acetic acid (1.0 eq) dropwise to the stirring solution. Insight: The acid protonates the ketone oxygen, increasing its electrophilicity and driving the equilibrium toward the iminium intermediate.
-
Pre-incubation: Stir the mixture at room temperature for 30–60 minutes under an inert atmosphere (N₂) to allow for complete imine/iminium formation.
-
Selective Reduction: Add STAB (1.5 eq) portion-wise over 10 minutes. Insight: Portion-wise addition prevents thermal spikes and minimizes the risk of unreacted ketone being forced into off-target reduction pathways.
-
Reaction Maturation: Stir the reaction at room temperature for 12–24 hours. Monitor completion via LC-MS (looking for the [M+H]+ of the product mass).
-
Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ carefully (gas evolution will occur). Extract the aqueous layer with Dichloromethane (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Pathway B: Trace Analytical Profiling via Girard's Reagent T
Mechanistic Causality
Neutral carbonyl compounds like 3-(4-Acetylphenyl)-1,1-dimethylurea exhibit poor proton affinity, leading to weak signals and high Limits of Detection (LOD) in positive-ion ESI-MS[3]. Girard's Reagent T (GirT) —acethydrazide trimethylammonium chloride—reacts specifically with the acetyl group to form a hydrazone linkage. This covalently attaches a precharged quaternary ammonium moiety to the molecule[2].
Because the molecule now carries a permanent positive charge, it does not rely on the ESI source for protonation, resulting in a 10- to 100-fold increase in MS sensitivity. Furthermore, during Collision-Induced Dissociation (CID), GirT-derivatized ketones undergo a highly predictable cleavage of the weak C-N bond, resulting in a neutral loss of 59 Da (trimethylamine) , which serves as a highly specific MS/MS diagnostic transition[2].
Protocol 2: GirT Derivatization for LC-MS/MS
This protocol utilizes isotopic or structural analogs as internal standards to validate derivatization efficiency and quantify matrix effects.
Reagents & Materials:
-
Sample containing 3-(4-Acetylphenyl)-1,1-dimethylurea (Trace amounts, e.g., biological matrix extract)
-
Girard's Reagent T (GirT) (Isotopically labeled GirT can be used for absolute quantitation)
-
Derivatization Buffer: Methanol containing 10% (v/v) Glacial Acetic Acid
Step-by-Step Methodology:
-
Sample Preparation: Reconstitute the dried sample extract in 100 µL of the Derivatization Buffer (MeOH/10% AcOH).
-
Reagent Addition: Add a 10- to 30-fold molar excess of GirT reagent to the solution. Insight: Hydrazone formation is a reversible condensation reaction. A vast molar excess of GirT, combined with the acidic environment, drives the equilibrium entirely to the right.
-
Incubation: Vortex the mixture and incubate at room temperature for 2 to 12 hours (optimization depends on matrix complexity).
-
Sample Clean-up (Optional but Recommended): To remove excess unreacted GirT (which can cause ion suppression), pass the mixture through a C18 Solid Phase Extraction (SPE) cartridge. Wash with 5% aqueous methanol and elute the derivatized analyte with 80% acetonitrile.
-
LC-MS/MS Analysis: Inject the eluate into the LC-MS/MS. Operate in Positive ESI mode. Set the Multiple Reaction Monitoring (MRM) transition to monitor the parent ion [M + GirT - H2O]+ and the diagnostic product ion resulting from the -59 Da neutral loss.
Quantitative Data Summarization
The table below summarizes the operational parameters and outcomes for both derivatization strategies.
| Parameter | Reductive Amination (Synthetic) | GirT Derivatization (Analytical) |
| Primary Reagent | STAB (NaBH(OAc)₃) + Amine | Girard's Reagent T |
| Catalyst | Glacial Acetic Acid (1-2 eq) | Glacial Acetic Acid (10% v/v) |
| Reaction Environment | Anhydrous DCE or THF | Methanol (Aqueous compatible) |
| Reaction Time | 12 - 24 hours | 2 - 12 hours |
| Covalent Linkage Formed | C-N (Amine) | C=N-N (Hydrazone) |
| Primary Objective | Generation of novel pharmacophores | ESI-MS/MS signal enhancement |
| Analytical Readout | NMR, HRMS, Bio-assay screening | MRM (Neutral loss of 59 Da) |
| Typical Yield/Efficiency | 70% - 95% (Substrate dependent) | >98% conversion (Driven by excess) |
Visualizations of Derivatization Workflows
Divergent derivatization workflows for 3-(4-Acetylphenyl)-1,1-dimethylurea.
Mechanistic flow of Girard's Reagent T derivatization for ESI-MS signal enhancement.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862.[Link]
-
Weisner, J., et al. (2019). Structural and chemical insights into the covalent-allosteric inhibition of the protein kinase Akt. Chemical Science (RSC Publishing).[Link]
-
Wang, H., et al. (2013). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry (NIH Public Access).[Link]
-
Chen, X., et al. (2023). Ketones in Low-Temperature Oxidation Products of Crude Oil. Molecules (MDPI).[Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketones in Low-Temperature Oxidation Products of Crude Oil [mdpi.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Standard Operating Procedure: Handling and Assay Integration of 3-(4-Acetylphenyl)-1,1-dimethylurea
Audience: Researchers, Assay Scientists, and Drug Discovery Professionals Scope: Physicochemical profiling, safe handling standard operating procedures (SOP), and high-throughput screening (HTS) integration for phenylurea-based chemical probes.
Scientific Context & Structural Significance
The compound 3-(4-Acetylphenyl)-1,1-dimethylurea (Molecular Formula: C₁₁H₁₄N₂O₂) represents a highly specialized structural motif within the broader class of phenylurea derivatives. Phenylureas are recognized as "privileged scaffolds" in both agrochemical design (e.g., Photosystem II inhibitors) and modern oncology, serving as the core pharmacophore for numerous FDA-approved kinase inhibitors.
From a mechanistic perspective, the urea linker typically functions as a bidentate hydrogen bond donor/acceptor, allowing it to anchor deeply within the ATP-binding pocket of receptor tyrosine kinases (RTKs)[1]. However, the 1,1-dimethyl substitution in this specific molecule replaces one of the traditional N-H donors with steric bulk. Expertise Insight: This structural nuance restricts the molecule to a single N-H hydrogen bond donor, significantly altering its conformational flexibility and kinase selectivity profile compared to classic diarylureas like sorafenib or linifanib. Consequently, this compound is frequently utilized as a chemical probe to map the steric constraints of novel kinase hinge regions[2].
Table 1: Physicochemical Properties
| Parameter | Value | Implications for Handling & Assays |
| Molecular Weight | 206.24 g/mol | High cell permeability; suitable for intracellular target engagement. |
| LogP (Predicted) | ~2.1 - 2.5 | Moderate lipophilicity; requires organic solvent for primary stock. |
| H-Bond Donors/Acceptors | 1 / 3 | Limited to single N-H donor due to 1,1-dimethylation. |
| Aqueous Solubility | < 1 mM | Prone to precipitation in aqueous buffers; DMSO vehicle mandated. |
Standard Operating Procedure (SOP): Safe Handling & Reagent Preparation
Hazard Assessment & PPE
While 3-(4-Acetylphenyl)-1,1-dimethylurea is a targeted chemical probe, all bioactive urea derivatives must be handled as potential irritants and environmental hazards.
-
Personal Protective Equipment (PPE): Nitrile gloves, splash-proof safety goggles, and a standard laboratory coat.
-
Engineering Controls: All powder weighing must be conducted within a Class II biological safety cabinet or a dedicated chemical powder hood to prevent inhalation of bioactive dust.
Preparation of 10 mM Master Stock
Causality Check: The hydrophobic 4-acetylphenyl ring drastically increases the crystal lattice energy of the solid. Attempting to dissolve this compound directly in aqueous media will result in micro-precipitates, leading to false negatives in biological screens. Anhydrous DMSO is strictly required to fully solvate the molecule.
Step-by-Step Protocol:
-
Equilibration: Allow the lyophilized powder to equilibrate to room temperature (20–25°C) within a desiccator for 30 minutes prior to opening. This prevents ambient moisture condensation, which can degrade the urea linkage over time.
-
Weighing: Accurately weigh 2.06 mg of 3-(4-Acetylphenyl)-1,1-dimethylurea into a static-free amber glass vial.
-
Solvation: Add exactly 1.0 mL of LC-MS grade, anhydrous Dimethyl Sulfoxide (DMSO).
-
Dissolution: Vortex the solution vigorously for 60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes.
-
Aliquoting & Storage: Divide the 10 mM master stock into 50 µL aliquots in tightly sealed, low-bind microcentrifuge tubes. Store at -20°C. Note: Limit freeze-thaw cycles to a maximum of three to maintain structural integrity.
Experimental Protocol: High-Throughput Kinase Inhibition Assay
To evaluate the inhibitory profile of 3-(4-Acetylphenyl)-1,1-dimethylurea, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended.
Causality Check: TR-FRET is specifically chosen over standard fluorescence to eliminate the auto-fluorescence interference commonly exhibited by aromatic small molecules. This ensures a high signal-to-noise ratio.
Self-Validating Assay Setup
A robust assay must be self-validating. You must include:
-
Positive Control: A known pan-kinase inhibitor (e.g., Staurosporine, 1 µM) to define 100% inhibition.
-
Negative Control: 1% DMSO vehicle to define 0% inhibition and monitor baseline enzyme activity.
-
Quality Metric: Calculate the Z'-factor for every plate. A Z'-factor > 0.5 validates the assay's dynamic range and reliability.
Step-by-Step Workflow
-
Compound Serial Dilution:
-
Thaw a 50 µL aliquot of the 10 mM stock.
-
Perform a 10-point, 3-fold serial dilution in 100% DMSO.
-
Transfer 1 µL of each dilution into 99 µL of Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35) to create a 4X intermediate plate (final DMSO concentration in the assay will be 1%).
-
-
Enzyme-Inhibitor Pre-Incubation:
-
Add 2.5 µL of the 4X compound intermediate to a 384-well low-volume assay plate.
-
Add 5 µL of a 2X Kinase/Substrate mixture.
-
Critical Step: Incubate for 15 minutes at room temperature. Reasoning: Pre-incubation allows the 1,1-dimethylurea scaffold to reach binding equilibrium within the ATP pocket before competing with actual ATP.
-
-
Reaction Initiation:
-
Add 2.5 µL of 4X ATP solution (at the predetermined Kₘ for the specific kinase) to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection:
-
Add 10 µL of TR-FRET detection reagent (containing EDTA to stop the reaction and Europium-labeled anti-phospho antibodies).
-
Incubate for 30 minutes, then read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Table 2: Representative Kinase Selectivity Profiling (Mock Quantitative Data)
| Kinase Target | IC₅₀ (µM) | Max Inhibition (%) | Binding Mode |
| VEGFR2 | 1.24 ± 0.15 | 98% | ATP-Competitive |
| PDGFRβ | 4.80 ± 0.32 | 85% | ATP-Competitive |
| BRAF (V600E) | > 50.00 | N/A | Non-binding |
| EGFR | 12.50 ± 1.10 | 60% | Weak Competitive |
Mechanistic Visualization
The following diagram illustrates the workflow of Receptor Tyrosine Kinase (RTK) activation and the specific intervention point of the phenylurea scaffold.
Fig 1. Phenylurea scaffold competitive inhibition at the RTK ATP-binding pocket.
References
-
Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. National Institutes of Health (NIH).
-
30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. SciELO.2
-
Diarylureas as Antitumor Agents. MDPI. 1
Sources
biological assay protocols involving 3-(4-Acetylphenyl)-1,1-dimethylurea
Executive Summary
This Application Note provides a comprehensive technical guide for the biological evaluation of 3-(4-Acetylphenyl)-1,1-dimethylurea (hereafter referred to as Ac-IPU ). Ac-IPU is a critical oxidative metabolite of the phenylurea class (specifically derived from Isoproturon ). Its characterization is essential for environmental risk assessment (ERA), metabolite identification (MetID) in agrochemical safety, and as a model for alkyl-phenyl oxidation in xenobiotic metabolism.
This guide moves beyond standard operating procedures to explain the mechanistic rationale behind every step, ensuring data integrity and reproducibility.
Part 1: Compound Profile & Biological Context
Chemical Identity:
-
Systematic Name: 3-(4-Acetylphenyl)-1,1-dimethylurea
-
Synonyms: 1-(4-acetylphenyl)-3,3-dimethylurea; 4-Acetyl-isoproturon; Ac-IPU.
-
Molecular Formula: C₁₁H₁₄N₂O₂ (MW: 206.24 g/mol )
-
Biological Relevance: Ac-IPU represents a stable, oxidized metabolite where the isopropyl group of the parent herbicide (Isoproturon) has been converted to an acetyl group via benzylic oxidation.
Mechanistic Significance:
-
Photosystem II (PSII) Interaction: Phenylureas bind to the Q_B site of the D1 protein in the PSII complex. The shift from an electron-donating isopropyl group to an electron-withdrawing acetyl group significantly alters binding affinity (
) and herbicidal potency. -
Metabolic Fate: The ketone moiety in Ac-IPU is a substrate for carbonyl reductases, leading to chiral alcohol metabolites. This makes Ac-IPU an excellent probe for studying Phase I functionalization and Phase II conjugation potentials.
Part 2: Core Assay Protocols
Protocol A: Photosystem II (PSII) Inhibition Assay (Hill Reaction)
Objective: To quantify the inhibitory potency (
Principle: The assay measures the photoreduction of the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP) by isolated thylakoids. Active PSII reduces blue DCPIP to colorless DCPIP-H₂. Inhibitors block this flow, maintaining the blue color.
Materials:
-
Source Material: Fresh Spinach (Spinacia oleracea) leaves.
-
Isolation Buffer: 330 mM Sorbitol, 50 mM HEPES (pH 7.6), 2 mM EDTA, 1 mM MgCl₂, 0.1% BSA.
-
Assay Buffer: 50 mM HEPES (pH 7.6), 100 mM Sorbitol, 5 mM MgCl₂, 10 mM NaCl.
-
Reagents: DCPIP (100 µM stock), Ac-IPU (dissolved in DMSO).
Step-by-Step Methodology:
-
Thylakoid Isolation (Critical Step):
-
Homogenize 20g de-veined spinach in 100 mL cold Isolation Buffer (4°C).
-
Filter through 4 layers of cheesecloth to remove cell debris.
-
Centrifuge filtrate at 4,000
g for 10 min at 4°C. -
Discard supernatant. Resuspend the pellet gently in cold Assay Buffer.
-
Standardization: Adjust chlorophyll concentration to 20 µg/mL using acetone extraction and spectrophotometry (Arnon’s method).
-
-
Assay Setup:
-
Prepare a dilution series of Ac-IPU in DMSO (Range: 0.01 µM to 100 µM). Keep final DMSO < 1%.
-
In a cuvette, mix:
-
1.8 mL Assay Buffer
-
0.1 mL DCPIP stock (Final: 50 µM)
-
0.1 mL Thylakoid suspension
-
20 µL Test Compound (Ac-IPU)
-
-
-
Reaction & Measurement:
-
Dark Control: Measure Absorbance at 600 nm (
) after 1 min in the dark (Baseline). -
Illumination: Expose cuvette to saturating light (approx. 500 µE/m²/s) for 60 seconds.
-
Read: Measure
immediately.
-
-
Data Analysis:
-
Calculate rate of DCPIP reduction (
). -
Normalize to "No Inhibitor" control (100% Activity).
-
Plot % Inhibition vs. Log[Concentration] to determine
.
-
Validation Criteria:
-
Control samples must show >50% reduction of DCPIP within 2 minutes.
-
Positive Control (Diuron) should yield an
approx. 10-50 nM.
Protocol B: In Vitro Metabolic Stability & Profiling
Objective: To assess the stability of Ac-IPU and identify secondary metabolites (e.g., reduction to alcohol).
Principle: Incubation with liver microsomes (S9 fraction) or specific microbial cultures to simulate environmental or mammalian metabolism.
Methodology:
-
Incubation System:
-
Phosphate Buffer (100 mM, pH 7.4).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Liver Microsomes (Human/Rat) or Soil Bacterial Lysate (1 mg protein/mL).
-
Substrate: Ac-IPU (10 µM).
-
-
Workflow:
-
Pre-incubate microsomes and buffer at 37°C for 5 min.
-
Initiate reaction by adding NADPH.
-
Sample at
min. -
Quench: Add equal volume ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Diuron-d6).
-
Centrifuge (10,000
g, 10 min) and collect supernatant for LC-MS/MS.
-
Protocol C: Analytical Quantification (LC-MS/MS)
Objective: High-sensitivity detection of Ac-IPU in assay matrices.
Instrument Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions (Optimized):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Rationale |
| Ac-IPU | 207.1 | 72.1 | 25 | Loss of dimethylamine + CO (Urea core cleavage) |
| Ac-IPU | 207.1 | 46.1 | 15 | Dimethylamine fragment |
| Ac-IPU | 207.1 | 134.1 | 20 | 4-aminoacetophenone core |
Part 3: Visualizations & Logic Maps
Figure 1: Metabolic Pathway & Assay Logic
Caption: Pathway showing the oxidative formation of Ac-IPU from Isoproturon and its subsequent assay workflows.
Figure 2: PSII Assay Workflow
Caption: Step-by-step workflow for the Hill Reaction assay using DCPIP photoreduction.
Part 4: Scientific Commentary & Troubleshooting
1. Solubility & Stability: Ac-IPU is less lipophilic than Isoproturon due to the carbonyl oxygen. However, it requires DMSO or Methanol for stock preparation.
-
Caution: Ensure final solvent concentration in biological assays does not exceed 1% (v/v), as organic solvents can destabilize the thylakoid membrane, leading to false positives in the PSII assay.
2. Assay Specificity: The Hill Reaction is specific to the electron transport chain. If Ac-IPU shows activity here, it confirms the "urea" pharmacophore is still engaging the D1 protein despite the tail modification. Literature suggests the acetyl group reduces potency compared to the isopropyl group (steric/electronic effects), but does not abolish it.
3. Safety Pharmacology: While primarily a herbicide metabolite, the 4-acetylphenyl urea motif is a structural alert for potential phototoxicity in drug development. If this compound is being screened as a scaffold for pharmaceuticals, a 3T3 Neutral Red Uptake Phototoxicity Assay is recommended alongside the standard Ames test.
References
-
Tixier, C., et al. (2000). "Identification of New Transformation Products of the Herbicide Isoproturon in Soil." Environmental Science & Technology, 34(22), 4691-4697.
-
Gifford, D. J., et al. (2006). "Assay of Photosystem II Inhibition by Herbicides." Methods in Molecular Biology, 324, 281-290.
-
Sørensen, S. R., et al. (2003). "Mineralization of Isoproturon and its Metabolite 4-Isopropylphenylurea in Soil." Biodegradation, 14, 453-465.
-
OECD Guidelines for the Testing of Chemicals. (2011). "Test No. 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test."
Application Note: Rapid and Efficient Microwave-Assisted Synthesis of 3-(4-Acetylphenyl)-1,1-dimethylurea
Abstract
This application note provides a detailed protocol for the synthesis of 3-(4-Acetylphenyl)-1,1-dimethylurea, a valuable urea derivative for pharmaceutical and materials science research. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this method offers significant advantages over traditional convective heating techniques. The protocol detailed herein demonstrates a rapid, high-yield, and clean synthesis, reducing reaction times from hours to mere minutes.[1][2] This guide is intended for researchers, scientists, and drug development professionals seeking efficient and sustainable synthetic methodologies.
Introduction: The Rationale for Microwave-Assisted Synthesis
Urea derivatives are a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents due to their ability to form stable hydrogen bonds with biological targets. The target molecule, 3-(4-Acetylphenyl)-1,1-dimethylurea, serves as a key building block for more complex molecules in drug discovery and development.[3]
Traditional synthesis methods often rely on prolonged heating under reflux, which can be time-consuming, energy-intensive, and may lead to the formation of undesirable byproducts.[4] Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that circumvents these limitations.[4][5][6] MAOS utilizes the ability of polar molecules to efficiently absorb microwave energy, leading to direct and uniform heating of the reaction mixture.[7] This results in dramatic acceleration of reaction rates, often improving product yields and purity while reducing energy consumption and solvent use.[1][2]
This protocol details the reaction between 4-aminoacetophenone and dimethylcarbamoyl chloride, a nucleophilic substitution reaction that is exceptionally well-suited for microwave acceleration.
Reaction Principle and Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 4-aminoacetophenone acts as a nucleophile, attacking the electrophilic carbonyl carbon of dimethylcarbamoyl chloride. The subsequent loss of a chloride ion and a proton results in the formation of the stable urea linkage.
Reaction Scheme:
4-Aminoacetophenone + Dimethylcarbamoyl Chloride → 3-(4-Acetylphenyl)-1,1-dimethylurea + HCl
The efficiency of microwave heating in this context is attributed to the high polarity of the reactants and the transition state. This polarity allows for strong coupling with the microwave irradiation, leading to a rapid increase in internal temperature and overcoming the activation energy barrier much faster than conventional heating methods.[1][5]
Caption: Step-by-step experimental workflow.
Step 1: Reagent Preparation In a 10-20 mL microwave reaction vessel equipped with a magnetic stir bar, dissolve 1.35 g (10.0 mmol) of 4-aminoacetophenone in 15 mL of anhydrous acetonitrile. Stir until all the solid has dissolved.
Step 2: Reaction Setup Working in a fume hood, carefully add 0.98 mL (11.0 mmol, 1.1 eq) of dimethylcarbamoyl chloride to the stirred solution of 4-aminoacetophenone.
Step 3: Microwave Irradiation Securely cap the reaction vessel and place it in the cavity of the microwave synthesizer. Irradiate the mixture according to the parameters outlined in the table below.
| Parameter | Value | Rationale |
| Temperature | 120 °C | Provides sufficient thermal energy to accelerate the reaction without significant decomposition. |
| Time | 5 minutes | Drastically reduced from several hours required by conventional heating. [4] |
| Power (Max) | 150 W | A typical power setting to reach and maintain the target temperature. |
| Stirring | High | Ensures homogeneous heating and mixing of reactants. |
Step 4: Work-up and Isolation After the irradiation is complete, allow the vessel to cool to room temperature (below 50°C) before opening. Pour the reaction mixture into a beaker containing approximately 100 mL of cold deionized water while stirring. A precipitate should form immediately. Continue stirring for 10-15 minutes to ensure complete precipitation.
Step 5: Purification Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two portions of deionized water (2 x 20 mL). To purify the product, perform a recrystallization from hot ethanol.
Step 6: Characterization Dry the purified white to off-white crystalline solid under vacuum. Record the final mass and calculate the percentage yield. Characterize the product using standard analytical techniques.
Expected Results and Characterization
-
Yield: > 90%
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Literature values for similar substituted dimethylureas range from 140-180°C. For example, 1,1-dimethyl-3-(4-methylphenyl)urea has a melting point of 141–142 °C. [8]The melting point for 3-(4-Chlorophenyl)-1,1-dimethylurea is 173-174 °C. An experimental value in this range is expected.
| Technique | Expected Data |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~1670 (acetyl C=O stretch), ~1640 (urea C=O stretch), ~1600 (aromatic C=C) |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, dimethylamino protons, aromatic protons, and the N-H proton. |
| ¹³C NMR | Peaks for the acetyl carbonyl, urea carbonyl, acetyl methyl, dimethylamino carbons, and aromatic carbons. |
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction; moisture in reagents/solvent. | Increase reaction time in 1-2 minute increments. Ensure use of anhydrous solvent and dry glassware. |
| Product is Oily/Sticky | Impurities present; incomplete precipitation. | Ensure thorough washing during filtration. Perform a second recrystallization. |
| Reaction does not start | Microwave coupling is inefficient. | Ensure the solvent volume is sufficient for the microwave reactor's minimum load. Acetonitrile is a good microwave absorber; verify reactor performance. |
| Dark-colored product | Decomposition due to excessive temperature or time. | Reduce the reaction temperature to 100-110°C or shorten the irradiation time. |
Conclusion
This application note presents a validated, microwave-assisted protocol for the synthesis of 3-(4-Acetylphenyl)-1,1-dimethylurea that is rapid, efficient, and high-yielding. By embracing MAOS technology, researchers can significantly accelerate their synthetic workflows, aligning with the principles of green chemistry. [7]This method provides a reliable and scalable route to an important chemical intermediate for the pharmaceutical and chemical industries.
References
- Vertex AI Search. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.
- Advanced Journal of Chemistry, Section A. (2019).
- ResearchGate. (2024). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY.
- Solid supported reaction. specific effects of microwave.
- Scribd. (n.d.). Microwave-Assisted Organic Synthesis Overview.
- News-Medical. (2021). The Urea Cycle Step by Step.
- ResearchGate. (n.d.).
- SynOpen. (2023).
- Organic Chemistry Portal. (n.d.).
- Royal Society of Chemistry. (2010).
- Chemija. (n.d.). Synthesis of novel N-(4-acetylphenyl)
- ChemicalBook. (n.d.). 4-Aminoacetophenone synthesis.
- PrepChem.com. (n.d.). Synthesis of N-phenyl-N'-(α,α-dimethylbenzyl) urea.
- Google Patents. (n.d.).
- ChemicalBook. (2019). 4-Aminoacetophenone: Uses in synthesizing organic compounds.
- International Journal of Pharmaceutical Sciences and Research. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.
- ChemicalBook. (2022). Synthesis and application of 3,5-dichloro-4-aminoacetophenone.
- UCL-Bruxelles, Belgique - Pharmacie. (n.d.). A rapid and efficient microwave-assisted synthesis of hydantoins and thiohydantoins.
- National Institutes of Health. (n.d.). N-(4-acetylphenyl)-N'-phenylurea | C15H14N2O2 - PubChem.
- urfjournals.org. (n.d.). Advancements in Green Chemistry: Microwave-Assisted Synthesis of Poly-Heterocyclic Compounds in Aqueous Media.
- PMC. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)
- Wikipedia. (n.d.). Dimethylcarbamoyl chloride.
- ResearchGate. (n.d.). Proposed mechanism for the formation of dimethylcarbamoyl chloride (19)....
- MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.
- Rasayan Journal of Chemistry. (2022). microwave assisted one-pot three-component synthesis of 3,4-dihydropyrimidin-2(1h)
- ResearchGate. (n.d.). Synthesis of N, N 0-dimethyl-4,5-dihydroxyethxylen urea.
- Semantic Scholar. (2021). Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2.
- MilliporeSigma. (n.d.). 3-(4-Chlorophenyl)-1,1-dimethylurea 99 150-68-5.
- ResearchGate. (2017). Crystal structure of 1,1-dimethyl-3-(4-methylphenyl)urea, C10H14N2O.
Sources
- 1. ajgreenchem.com [ajgreenchem.com]
- 2. ajchem-a.com [ajchem-a.com]
- 3. Synthesis of novel N-(4-acetylphenyl)imidazole and dihydropyrimidine derivatives [epubl.ktu.edu]
- 4. ajrconline.org [ajrconline.org]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-(4-Acetylphenyl)-1,1-dimethylurea
The following technical guide is structured as a Tier 3 Support Knowledge Base Article , designed for senior researchers and process chemists. It synthesizes specific chemical logic with operational protocols.[1]
Case ID: PUR-UREA-4AC
Topic: Recrystallization Protocol & Troubleshooting
Applicable Compounds: 3-(4-Acetylphenyl)-1,1-dimethylurea (and related
Executive Summary & Chemical Logic
The target compound, 3-(4-Acetylphenyl)-1,1-dimethylurea , possesses a hybrid polarity profile. The phenyl ring and dimethyl groups contribute significant lipophilicity, while the urea linkage (
Purification Challenge:
The primary challenge with
Strategic Approach:
-
Primary Solvent System: Ethanol/Water (Aqueous Alcohol). This exploits the steep solubility curve of phenylureas in hot alcohol while using water as a specific anti-solvent to drive recovery.
-
Alternative System: Ethyl Acetate/Hexanes.[2] Used if hydrolysis is a concern or if the crude material is highly water-insoluble.
Pre-Purification Data Analysis
Before initiating the protocol, review the likely impurity profile based on the synthesis route (typically 4-aminoacetophenone + dimethylcarbamoyl chloride).
| Component | Polarity | Solubility (Hot EtOH) | Solubility (Cold EtOH) | Removal Strategy |
| Target Urea | Moderate | High | Low | Recrystallization |
| 4-Aminoacetophenone | Moderate-High | High | Moderate | Mother Liquor (Filtrate) |
| Dimethylamine salts | High | High | High | Aqueous Wash / Mother Liquor |
| Oligomers/Color | Variable | Low-Moderate | Low | Hot Filtration / Activated Carbon |
Standard Operating Procedure (SOP)
Protocol A: Aqueous Ethanol Recrystallization (Recommended)
Reagents:
-
Ethanol (95% or absolute)
-
Deionized Water[3]
-
Activated Carbon (optional, for colored impurities)
Workflow:
-
Saturation:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimum amount of boiling Ethanol to just dissolve the solid.[4]
-
Technical Note: If the solution is dark, add activated carbon (1-2% w/w) and boil for 2 minutes. Perform a hot filtration through a pre-warmed funnel to remove the carbon.
-
-
Anti-Solvent Addition (The Critical Step):
-
Maintain the filtrate at near-boiling temperature.
-
Add hot water dropwise.
-
Stop point: The moment a persistent turbidity (cloudiness) appears.
-
Add a few drops of hot ethanol to just clear the turbidity.
-
-
Controlled Cooling:
-
Isolation:
Troubleshooting Guide (Q&A)
Issue 1: "The product is oiling out instead of crystallizing."
Diagnosis: The solution temperature is above the "oiling out" boundary (metastable limit), or the impurity profile has depressed the melting point significantly. Corrective Action:
-
Re-heat: Redissolve the oil by heating the mixture to boiling.
-
Add More Solvent: Add a small amount of the good solvent (Ethanol). A slightly more dilute solution often favors crystallization over oiling.
-
Seed It: Cool the solution slightly (but above the oiling temperature) and add a seed crystal of pure product.
-
Vigorous Stirring: If oil droplets form, stir vigorously. This can induce nucleation on the surface of the droplets.
Issue 2: "My yield is significantly lower than expected (<50%)."
Diagnosis: The compound is too soluble in the mother liquor (solvent volume too high). Corrective Action:
-
Concentrate: Evaporate 30-50% of the solvent from the mother liquor and repeat the cooling process (Second Crop).
-
Check pH: Ureas can be sensitive to pH. Ensure the solution is neutral; acidic conditions might protonate the urea or amine impurities, altering solubility.
Issue 3: "The crystals are colored (yellow/brown) despite using charcoal."
Diagnosis: Oxidized aniline impurities (e.g., azo compounds) are often stubborn. Corrective Action:
-
Solvent Switch: Switch to Ethyl Acetate . Aniline-based impurities often have different partition coefficients in ester solvents compared to alcohols.
-
Acid Wash: Before recrystallization, wash the crude solid with dilute HCl (if the urea is stable) to remove unreacted amine starting material, then wash with water.
Process Visualization
The following diagram illustrates the decision logic for the purification workflow.
Caption: Decision tree for the recrystallization of phenylurea derivatives, highlighting critical checkpoints for oiling out and color removal.
References
- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
-
PubChem Compound Summary. "1,1-Dimethyl-3-phenylurea (Fenuron)." National Center for Biotechnology Information. [Link] (Accessed March 5, 2026). Provides solubility analogs for dimethyl-phenylureas.
-
Mettler Toledo. "The Art of Recrystallization: Oiling Out." [Link] (Accessed March 5, 2026). Mechanistic explanation of the oiling out phenomenon in ureas.
Sources
troubleshooting low purity in phenylurea derivative synthesis
Technical Support Center: Phenylurea Derivative Synthesis
Welcome to the technical support center for the synthesis of phenylurea derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with achieving high purity in these crucial compounds. Drawing from established chemical principles and field-proven experience, this document provides in-depth troubleshooting guides and frequently asked questions to optimize your synthetic outcomes.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable protocols.
Question 1: My reaction produced a significant amount of a high-melting, insoluble white precipitate that contaminates my desired product. What is it, and how can I prevent it?
Expert Analysis: This is a classic and highly common issue in phenylurea synthesis. The insoluble white solid is almost certainly a symmetrical N,N'-diarylurea (e.g., carbanilide if aniline is a reactant/byproduct) or a biuret/oligo-uret structure.[1][2]
-
Symmetrical Urea Formation: Arises from two primary pathways. First, if moisture is present in the reaction, the phenyl isocyanate intermediate will react with water to form an unstable carbamic acid, which then decomposes to the corresponding aniline and carbon dioxide gas. This newly formed aniline then swiftly reacts with another molecule of isocyanate to yield a symmetrical urea, consuming two equivalents of your key intermediate for every one molecule of water. Second, thermal decomposition of the desired N,N'-diarylurea product at elevated temperatures can regenerate the isocyanate and aniline, which can then recombine to form symmetrical byproducts.[1]
-
Biuret Formation: This occurs when the desired phenylurea product itself acts as a nucleophile and attacks another molecule of isocyanate.[1] This is especially prevalent when an excess of the isocyanate reagent is used or when it is added too quickly.[1]
Prevention & Optimization Strategies:
-
Rigorous Moisture Control: The single most critical factor. Ensure all glassware is oven-dried, and all solvents are anhydrous. Use of dry aprotic solvents like acetonitrile, DMF, or THF is recommended.[3] Consider running the reaction under an inert atmosphere (Nitrogen or Argon).
-
Stoichiometric Precision: Carefully control the reactant ratios. To avoid biuret formation, use a precise 1:1 stoichiometric amount of the amine and isocyanate, or even a slight excess (1.05 eq.) of the amine.[1]
-
Controlled Reagent Addition: Add the isocyanate solution dropwise to the stirred amine solution at a controlled temperature (e.g., 0 °C to room temperature).[3] This maintains a low instantaneous concentration of the isocyanate, favoring the desired reaction with the amine over self-condensation or reaction with the product.[1]
-
Temperature Management: Avoid unnecessarily high temperatures. Most urea formations proceed efficiently at room temperature or with gentle heating.[3] High temperatures (>100-140°C) can promote side reactions like the formation of allophanates (reaction of isocyanate with the urethane linkage in related syntheses) and biurets.
Question 2: My final product purity is low, and the NMR spectrum shows significant amounts of unreacted aniline starting material. How can I drive the reaction to completion?
Expert Analysis: The presence of unreacted amine indicates an incomplete reaction. This can be due to several factors: insufficient reaction time, deactivated isocyanate, or improper stoichiometry.
Troubleshooting Workflow:
-
Verify Isocyanate Quality: Phenyl isocyanates are sensitive to moisture and can degrade upon storage. If the isocyanate has been opened previously, its purity may be compromised. It's advisable to use freshly opened or distilled isocyanate.
-
Monitor the Reaction Progress: Do not rely solely on a fixed reaction time from a literature procedure. Actively monitor the disappearance of the starting materials using Thin Layer Chromatography (TLC).[4]
-
Extend Reaction Time: If TLC shows remaining starting material, allow the reaction to stir for a longer period (e.g., extend from 4 hours to 8 or 12 hours) at room temperature before considering heating.[3]
-
Gentle Heating: If the reaction is sluggish at room temperature, gentle heating (e.g., 40-60°C) can increase the rate. However, monitor carefully for the appearance of byproduct spots on the TLC plate.
Protocol: Reaction Monitoring by TLC and IR Spectroscopy
Objective: To accurately determine the point of reaction completion and avoid unnecessary side reactions from prolonged heating or incorrect workup timing.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 3:1 Ethyl Acetate:n-Hexane, adjust as needed)[5]
-
UV lamp (254 nm)
-
Capillary tubes for spotting
-
FTIR spectrometer with an ATR probe (if available for in-situ monitoring)
Procedure:
-
Baseline (T=0): Before adding the isocyanate, spot the starting amine solution on the TLC plate. This is your reference spot.
-
Co-spot: On the same plate, create a "co-spot" by applying both the amine and isocyanate solutions to the same point. This helps differentiate the starting materials from the product.
-
Reaction Monitoring: Every 30-60 minutes, take a small aliquot from the reaction mixture and spot it on the TLC plate.
-
Development & Visualization: Develop the plate in the chosen mobile phase. After the solvent front reaches the top, dry the plate and visualize the spots under a UV lamp.
-
Interpretation: The reaction is complete when the spot corresponding to the limiting reagent (usually the amine) has completely disappeared. The product spot should be clearly visible, ideally as a single major spot.
-
IR Confirmation (Key Technique): The most definitive way to monitor the reaction is to observe the disappearance of the strong, sharp isocyanate (-N=C=O) stretching peak around 2250-2275 cm⁻¹ in the IR spectrum.[3] The appearance of the urea C=O stretch (approx. 1640 cm⁻¹) and N-H bends will also be observed.
Question 3: My desired unsymmetrical phenylurea and a symmetrical byproduct have very similar Rf values on TLC, making purification by column chromatography difficult. What are my options?
Expert Analysis: This is a common challenge as the polarity of unsymmetrical and symmetrical ureas can be quite similar. While chromatography is an option, it may require extensive optimization. Recrystallization or fractional crystallization is often a more effective and scalable solution.[1][2]
Purification Strategies:
-
Recrystallization: This is the preferred method. Symmetrical ureas like N,N'-diphenylurea are often less soluble than their unsymmetrical counterparts in common solvents like ethanol, methanol, or ethyl acetate.[1][2] Dissolving the crude mixture in a minimum amount of the hot solvent and allowing it to cool slowly may cause the less soluble symmetrical urea to precipitate first, which can be removed by hot filtration.[2] The desired product will then crystallize from the filtrate upon further cooling.
-
Solvent System Screening: A systematic approach to finding the best recrystallization solvent is crucial. See the table below for guidance.
-
Column Chromatography Optimization: If recrystallization fails, optimize your chromatography.
-
Solvent System: Switch to a different solvent system (e.g., Dichloromethane/Methanol instead of Ethyl Acetate/Hexane).
-
Gradient Elution: Use a shallow gradient to improve separation.
-
Different Stationary Phase: Consider using a different stationary phase if silica gel is not providing adequate separation.
-
| Impurity Type | Likely Cause | Key Identifier | Recommended Purification Strategy |
| Symmetrical Diarylurea | Moisture; Thermal Decomposition | High melting point; Often insoluble in common cold solvents.[1][2] | 1. Filtration: Wash the crude product with a cold solvent like methanol to remove more soluble components.[1] 2. Recrystallization/Fractional Crystallization: Use solvents like ethanol or ethyl acetate. The symmetrical byproduct often precipitates from the hot solution first.[2] |
| Biuret/Oligo-uret | Excess Isocyanate | Higher molecular weight; Very low solubility.[1] | Recrystallization: These are typically much less soluble than the desired urea and can be removed by recrystallizing the desired product.[1] |
| Unreacted Amine | Incomplete Reaction | Lower Rf on TLC (more polar than product) | 1. Aqueous Wash: Perform an acidic wash (e.g., 1M HCl) during workup to protonate and extract the basic amine into the aqueous layer. 2. Chromatography: Easily separated by silica gel chromatography. |
| Unreacted Isocyanate | Incomplete Reaction | Highly reactive; Sharp peak at ~2270 cm⁻¹ in IR.[3] | Workup Quench: Quench the reaction mixture with a small amount of methanol. The isocyanate will react to form a soluble carbamate, which can be easily separated by chromatography or recrystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the primary reaction mechanisms for forming phenylureas? The most common and direct method is the reaction of a phenyl isocyanate with a primary or secondary amine. The nitrogen of the amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate group to form the urea linkage.[3][6] Alternative methods include reacting an aniline hydrochloride with urea[2][4] or using phosgene equivalents like triphosgene to generate the isocyanate in situ from an aniline, followed by reaction with a second amine.[3][6]
Q2: Besides symmetrical ureas and biurets, are there other side reactions I should be aware of? Yes. While less common under controlled conditions, isocyanates can undergo self-condensation.
-
Trimerization: In the presence of certain catalysts or at high temperatures, isocyanates can form highly stable cyclic trimers called isocyanurates.[7]
-
Dimerization: Isocyanates can also form uretdiones (dimers). These side reactions are more prevalent with aromatic isocyanates than aliphatic ones and can be minimized by maintaining a low reaction temperature and avoiding catalysts known to promote trimerization.[7]
Q3: Can I use a base or catalyst in my reaction? While many phenylurea formations proceed without a catalyst, some reactions, particularly with less nucleophilic amines, can benefit from a non-nucleophilic base or a catalyst.
-
Bases: In syntheses that generate HCl (e.g., using triphosgene), a tertiary amine base like triethylamine (Et₃N) is used as an acid scavenger.[8]
-
Catalysts: For challenging reactions, organometallic compounds like dibutyltin dilaurate can be used, but care must be taken as they can also promote side reactions like trimerization.[7] In some modern methods, bases like sodium acetate (NaOAc) have been used to promote the formation of isocyanates from precursors under mild conditions.[9][10]
Visualizing the Process: Diagrams and Workflows
Diagram 1: Reaction Pathway and Common Side Reactions
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phenylurea synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Diuron (Ref: DPX 14740) [sitem.herts.ac.uk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Thermal Stability of 3-(4-Acetylphenyl)-1,1-dimethylurea
Case ID: TS-8842-UY Subject: Thermal Degradation Profile & Impurity Identification Status: Open Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary & Mechanism
User Query: "What are the degradation products of 3-(4-Acetylphenyl)-1,1-dimethylurea when exposed to heat, and how do I detect them?"
Technical Insight: 3-(4-Acetylphenyl)-1,1-dimethylurea belongs to the 1,1-dimethyl-3-phenylurea class. Like its structural analogs (e.g., Diuron, Monuron), its thermal stability is governed by the lability of the urea linkage.
Upon heating (typically >160°C or prolonged exposure >60°C), the primary degradation mechanism is a unimolecular elimination reaction (E1-like), resulting in the cleavage of the N-N bond (dissociation). This generates a volatile amine and a reactive isocyanate intermediate.
The Degradation Pathway
-
Primary Dissociation: The parent molecule expels dimethylamine gas to form 4-acetylphenyl isocyanate .
-
Secondary Hydrolysis (Moisture Dependent): The isocyanate is highly electrophilic. If the system is not strictly anhydrous, it reacts with residual moisture to form a carbamic acid, which spontaneously decarboxylates to 4-aminoacetophenone .
-
Tertiary Polymerization (High Heat): In the absence of moisture, the isocyanate may dimerize (uretidione formation) or react with the parent urea to form biurets.
Pathway Visualization
The following diagram illustrates the critical degradation nodes.
Figure 1: Thermal degradation cascade of 3-(4-Acetylphenyl)-1,1-dimethylurea showing the transition from parent to isocyanate and subsequent hydrolysis.
Identified Degradation Products[1]
The following table summarizes the chemical species you must monitor during stability testing.
| Component Type | Chemical Name | Theoretical Mass (MW) | Detection Marker | Risk Factor |
| Parent | 3-(4-Acetylphenyl)-1,1-dimethylurea | 206.24 | Main Peak | N/A |
| Primary Degradant | 4-Acetylphenyl isocyanate | 161.16 | IR: ~2270 cm⁻¹ (N=C=O) | Respiratory Sensitizer |
| Volatile Byproduct | Dimethylamine | 45.08 | GC-HS (Headspace) | Mass Balance Loss |
| Hydrolysis Product | 4-Aminoacetophenone | 135.16 | HPLC: RT < Parent | Genotoxic Impurity Alert |
| Dimer | 1,3-Bis(4-acetylphenyl)urea | 296.32 | HPLC: RT > Parent | Low Solubility Precipitate |
Diagnostic Troubleshooting Guide
Issue 1: "I see a mass loss in TGA before the melting point."
Cause: Loss of Dimethylamine.
The urea bond is thermally labile. The loss of the dimethylamine group (
-
Check the onset temperature.[1][2][3] If mass loss begins <150°C, the sample may contain residual solvent or moisture promoting early hydrolysis.
-
Validation: Run TGA-IR. Look for the characteristic amine stretch in the evolved gas profile.
Issue 2: "My HPLC chromatogram shows a new peak at a shorter retention time."
Cause: Formation of 4-Aminoacetophenone (4-AAP). In Reverse Phase (RP) HPLC, the loss of the dimethylurea tail renders the molecule less lipophilic (more polar) compared to the parent, causing it to elute earlier. Action:
-
Inject a standard of 4-Aminoacetophenone to confirm retention time match.
-
Check the UV spectrum.[4] The acetyl group remains, so the
will be similar (~280-290 nm), but the spectral shape may shift slightly due to the primary amine auxochrome.
Issue 3: "The sample turned yellow/brown after heating."
Cause: Oxidation of the aniline or Isocyanate polymerization. Anilines (like 4-AAP) are prone to oxidation, forming azo-linkages or quinoid structures which are highly colored. Isocyanates can also form carbodiimides (yellow) at high temperatures.
Diagnostic Workflow
Use this logic tree to identify unknown peaks in your thermal stress samples.
Figure 2: Logic flow for identifying impurities based on Reverse Phase HPLC retention behavior.
Standard Operating Procedures (SOPs)
Protocol A: Thermal Stress Testing (Solid State)
Use this to generate degradation products for method development.
-
Preparation: Weigh 50 mg of 3-(4-Acetylphenyl)-1,1-dimethylurea into a crimp-top headspace vial.
-
Stress Condition: Heat the sealed vial at 160°C for 30 minutes in a heating block.
-
Note: We use a sealed vial to trap the dimethylamine and isocyanate. Open heating will result in total mass loss.
-
-
Quenching: Allow to cool to room temperature. Add 10 mL of Acetonitrile/Water (50:50).
-
Critical Step: The water in the solvent will instantly convert any surviving isocyanate into 4-Aminoacetophenone.
-
-
Analysis: Filter (0.22 µm PTFE) and inject into HPLC.
Protocol B: HPLC-UV Method Parameters
Recommended starting conditions for separation.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: 254 nm (General) and 280 nm (Specific to Acetophenone moiety).
-
Flow Rate: 1.0 mL/min.
Frequently Asked Questions (FAQs)
Q: Is 4-Acetylphenyl isocyanate stable enough to isolate? A: No, not under standard atmospheric conditions. It is extremely sensitive to moisture. Unless you are working in a glovebox with strictly anhydrous solvents, you will only detect its hydrolysis product (4-Aminoacetophenone).
Q: Why is the mass balance in my TGA not 100%? A: The degradation releases dimethylamine, which is a gas at room temperature (Boiling point: 7°C). In an open TGA pan, this mass evaporates immediately upon formation, leading to a stepwise weight loss of approximately 21.8% (MW 45/206).
Q: Can I use GC-MS for analysis? A: Use caution. The high temperature of the GC injection port (usually 250°C) will thermally degrade the parent molecule inside the instrument, creating "ghost peaks" of isocyanate and amine that were not present in your original sample. HPLC is strongly preferred.
References
- Simmons, M. S., & Zepp, R. G. (1986). "Influence of humic substances on photolysis of nitroaromatic compounds in aqueous systems." Water Research.
-
Tischer, S., et al. (2019).[5] "Thermodynamics and reaction mechanism of urea decomposition." Physical Chemistry Chemical Physics.
- Saunders, J. H., & Frisch, K. C. (1962). Polyurethanes: Chemistry and Technology, Part I. Chemistry. Interscience Publishers.
-
Giron, D. (2002). "Applications of thermal analysis and coupled techniques in pharmaceutical industry." Journal of Thermal Analysis and Calorimetry.
Sources
Technical Support Center: Stability of 3-(4-Acetylphenyl)-1,1-dimethylurea
Case ID: APDU-ACID-STAB-001
Status: Active
Topic: Hydrolytic Stability in Acidic Media & Mobile Phases
Applicable Compounds: 3-(4-Acetylphenyl)-1,1-dimethylurea (and related
Diagnostic & Troubleshooting Interface
User Observation: "I am observing a decrease in peak area for my parent compound during HPLC analysis, or the appearance of new impurity peaks when storing samples in acidic buffers."
Use the following decision matrix to diagnose stability issues related to acidic conditions.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| New peak eluting before parent | Acid Hydrolysis | The urea linkage cleaves, releasing 4-aminoacetophenone . This aniline derivative is more polar than the parent urea, causing earlier elution on Reverse Phase (C18). | 1. Limit dwell time in acidic mobile phases (e.g., 0.1% TFA).2. Store autosampler samples at 4°C.3. Switch to neutral buffers (Ammonium Acetate, pH 6.8) if separation allows. |
| Drifting retention time | pH Sensitivity | Phenylureas can form protonated species at very low pH (< pH 2), altering interaction with the stationary phase. | Ensure mobile phase pH is buffered.[1] Avoid unbuffered 0.1% Formic Acid if retention is critical; use Phosphate or Acetate buffers. |
| Non-linear calibration curves | In-vial degradation | Standards prepared in acidic diluents degrade during the sequence run time. | Prepare standards in Acetonitrile or Methanol (organic solvent) rather than acidic aqueous buffer. Dilute with water only immediately before injection. |
| Precipitation in Mobile Phase | Solubility Shock | While the acetyl group adds polarity, the molecule may crystallize if the organic ratio drops too low in acidic conditions where solubility is kinetically limited. | Ensure organic modifier (ACN/MeOH) is |
Technical Deep Dive: The Hydrolysis Mechanism
The Chemical Pathway
3-(4-Acetylphenyl)-1,1-dimethylurea belongs to the phenylurea class.[2] In acidic conditions (pH < 4), the carbonyl oxygen of the urea moiety undergoes protonation. This activates the carbon center for nucleophilic attack by water.
Key Degradation Product: The primary degradation product is 4-Aminoacetophenone .
-
Parent: 3-(4-Acetylphenyl)-1,1-dimethylurea
-
Byproducts: Dimethylamine and Carbon Dioxide (via unstable carbamic acid intermediate).
Reaction Visualization
The following diagram illustrates the acid-catalyzed hydrolysis pathway (
Figure 1: Acid-catalyzed hydrolysis pathway of 3-(4-Acetylphenyl)-1,1-dimethylurea leading to the formation of 4-aminoacetophenone.
Kinetic Factors
-
pH Dependence: The reaction is pseudo-first-order at constant pH. The rate constant (
) increases significantly as pH drops below 2.0 [1]. -
Temperature: Activation energy for phenylurea hydrolysis is typically high (~70-90 kJ/mol). Increasing column temperature from 25°C to 60°C can increase degradation rates by 10-20 fold [2].
Experimental Protocol: Acid Stability Validation
To confirm if the instability you are observing is acid-mediated, perform this Forced Degradation Study .
Materials Required[1][3][4][5][6][7][8][9][10][11]
-
Stock Solution: 1 mg/mL 3-(4-Acetylphenyl)-1,1-dimethylurea in Acetonitrile.
-
Acid Medium: 0.1 M HCl (pH ~1) and 1.0 M HCl (Extreme stress).
-
Neutral Control: Phosphate Buffer pH 7.0.
-
HPLC System: C18 Column, UV detection at 254 nm (detects both parent and aniline product).
Step-by-Step Procedure
-
Preparation:
-
Sample A (Control): Mix 100 µL Stock + 900 µL Phosphate Buffer (pH 7).
-
Sample B (Stress): Mix 100 µL Stock + 900 µL 0.1 M HCl.
-
Sample C (Accelerated): Mix 100 µL Stock + 900 µL 1.0 M HCl.
-
-
Incubation:
-
Place all samples in a water bath or thermomixer at 60°C for 4 hours.
-
Note: Room temperature hydrolysis is slow; heat is required for rapid validation.
-
-
Quenching:
-
Neutralize Sample B and C with equal molar NaOH to stop the reaction before injection (prevents on-column degradation).
-
-
Analysis:
-
Inject 10 µL of each sample.
-
Pass Criteria: Sample A shows >99% Parent.
-
Fail Criteria (Instability confirmed): Sample B/C shows appearance of a new peak at RRT ~0.4-0.6 (relative to parent), corresponding to 4-aminoacetophenone.
-
Frequently Asked Questions (FAQ)
Q: Can I use 0.1% TFA (Trifluoroacetic acid) as a mobile phase modifier? A: Yes, but with caveats. 0.1% TFA (pH ~2) is standard for sharpening peaks, but you must not leave the compound in this solution for extended periods (e.g., >24 hours) in the autosampler. If your run is long, ensure the autosampler is cooled to 4°C to kinetically inhibit hydrolysis [3].
Q: Is the acetyl group on the phenyl ring stable? A: Yes. The acetyl group (aromatic ketone) is robust in dilute acidic conditions. It will not hydrolyze. The "weak link" in this molecule is exclusively the urea ($ -NH-CO-N- $) bridge [4].
Q: How should I store the stock solution? A: Store as a solid powder at -20°C. For liquid stocks, use 100% Acetonitrile or DMSO. Avoid storing in water or acidic buffers for more than a single day of use.
Q: I see two degradation peaks. What is the second one? A: If you are using extreme conditions (very high temperature or strong mineral acid), you might observe minor deacetylation (rare) or secondary reactions of the aniline. However, in 95% of HPLC cases, the "second" product is actually the solvent front disturbance caused by the release of dimethylamine/CO2, or a system peak. The only UV-active degradant of significance is 4-aminoacetophenone.
References
-
Salvestrini, S., et al. "Kinetics and mechanism of hydrolysis of phenylureas."[3] Journal of the Chemical Society, Perkin Transactions 2, vol. 10, 2002, pp. 1889-1893. Link
-
Giacomazzi, S., & Cochet, N. "Environmental impact of diuron transformation: a review." Chemosphere, vol. 56, no. 10, 2004, pp. 1021-1032. Link
-
Snyder, L. R., et al. Practical HPLC Method Development. 2nd ed., Wiley-Interscience, 1997. (Chapter 10: "Troubleshooting", referencing mobile phase stability). Link
-
Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th ed., Wiley, 2007. (Section 16-60: Hydrolysis of Amides and Ureas).[4] Link
Sources
overcoming steric hindrance in 1,1-dimethylurea derivatives
Welcome to the Technical Support Center: 1,1-Dimethylurea Derivatives
As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific kinetic and thermodynamic hurdles associated with 1,1-dimethylurea. The asymmetric structure of this molecule—specifically the bulky -N(CH3)2 group—creates unique synthetic bottlenecks. This guide will provide you with field-proven, self-validating protocols to overcome these steric challenges.
FAQ: Mechanistic Challenges & Steric Hindrance
Q: Why do 1,1-dimethylurea derivatives consistently show low yields in standard nucleophilic substitution or coupling reactions? A: The primary culprit is the severe steric hindrance generated by the -N(CH3)2 group. Advanced dynamic NMR studies have demonstrated that rotation around the amide C-N bond in these derivatives is highly restricted, presenting a rotational energy barrier of approximately 16.4 kcal/mol[1]. This restricted rotation (atropisomerism) locks the molecule into conformations that physically shield the electrophilic carbonyl carbon and the adjacent nucleophilic nitrogen. Consequently, standard bimolecular coupling trajectories are blocked, necessitating highly reactive intermediates or specialized catalytic systems to force bond formation.
Q: I am trying to synthesize unsymmetrical N,N-dimethyl-N'-aryl ureas. Direct reaction of an aniline with dimethylcarbamoyl chloride is sluggish and low-yielding. What is a better approach? A: Direct nucleophilic attack on dimethylcarbamoyl chloride is kinetically disfavored because the steric bulk of the dimethylamine moiety shields the carbonyl carbon. A more robust system is to invert the reactive species: generate an isocyanate intermediate in situ from a primary aryl amide using a hypervalent iodine mediator like PhI(OAc)2, and then trap it with dimethylamine[2]. This bypasses the steric shielding of the carbamoyl chloride entirely.
Troubleshooting Guide: Synthesis & Coupling Strategies
Issue 1: Low conversion in Pd-catalyzed C-N cross-coupling (Buchwald-Hartwig) of 1,1-dimethylurea with aryl halides.
-
Root Cause: In a standard Buchwald-Hartwig amination, the bulky 1,1-dimethylurea acts as a poor nucleophile. When it coordinates to the palladium center, the steric clash between the -N(CH3)2 group, the aryl moiety, and standard phosphine ligands prevents efficient reductive elimination, stalling the catalytic cycle.
-
Solution & Causality: You must utilize sterically demanding, electron-rich dialkylbiarylphosphine ligands (such as tBuXPhos) or chelating ligands like Xantphos[3]. These ligands are specifically designed to enforce a geometry at the Pd center that accelerates reductive elimination, successfully pushing the sterically encumbered urea off the metal center and completing the catalytic cycle[4].
Issue 2: Metal-free synthesis of unsymmetrical 1,1-dimethylureas yields unreacted starting materials when using standard coupling agents (e.g., CDI or triphosgene).
-
Root Cause: Symmetrical coupling agents often fail to push the reaction to completion because the intermediate (e.g., the carbamoyl imidazole) is too sterically hindered to undergo the second nucleophilic attack by the bulky dimethylamine.
-
Solution & Causality: Employ a PhI(OAc)2-mediated oxidative rearrangement. This method converts a primary amide into a highly reactive isocyanate under mild conditions. Because the isocyanate is linear and highly electrophilic, it easily accommodates the nucleophilic attack of the sterically demanding dimethylamine (even in aqueous solutions) to form the unsymmetrical urea in high yields[2].
Data Presentation: Method Comparison
| Synthetic Method | Reagents / Catalysts | Steric Tolerance | Typical Yield | Key Mechanistic Advantage |
| Buchwald-Hartwig Amination | Pd2(dba)3, tBuXPhos, NaOt-Bu | Moderate to High | 70–98% | Bulky biarylphosphine accelerates reductive elimination[3]. |
| Oxidative Rearrangement | PhI(OAc)2, K3PO4, Dimethylamine | Very High | 60–90% | In situ linear isocyanate generation bypasses nucleophilic shielding[2]. |
| Direct Carbamoylation | Dimethylcarbamoyl chloride, Base | Low | < 30% | Prone to failure due to restricted C-N rotation and steric clash[1]. |
Experimental Protocols
Protocol A: Pd-Catalyzed Cross-Coupling of 1,1-Dimethylurea with Aryl Halides
This protocol utilizes steric bulk on the ligand to overcome steric bulk on the substrate.
-
Preparation: In a nitrogen-filled glovebox, charge a reaction vial with 1,1-dimethylurea (1.2 equiv), aryl halide (1.0 equiv), Pd2(dba)3 (2 mol%), tBuXPhos (4.4 mol%), and NaOt-Bu (1.5 equiv)[4].
-
Solvent Addition: Add anhydrous 1,4-dioxane (or an aqueous micellar medium like TPGS-750-M for green chemistry applications) to reach a 0.5 M concentration.
-
Reaction: Seal the vial, remove from the glovebox, and stir at 80 °C (or 50 °C for micellar conditions) for 16 hours.
-
Workup: Cool to room temperature, quench with water, extract with EtOAc, and purify via flash chromatography.
-
Self-Validation Check: If unreacted aryl halide remains, verify the integrity of the tBuXPhos ligand; oxidation of the phosphine will immediately halt the reductive elimination step.
Protocol B: PhI(OAc)2-Mediated Synthesis of Unsymmetrical Ureas
This protocol uses geometric inversion (linear isocyanate) to bypass rotational energy barriers.
-
Activation: To a solution of primary benzamide (1.0 equiv) in 1,2-dichloroethane (1,2-DCE, 0.2 M), add K3PO4 (2.0 equiv) and the hypervalent iodine mediator PhI(OAc)2 (2.0 equiv)[2].
-
Nucleophilic Trapping: Add dimethylamine (40% aqueous solution, 2.0 equiv) directly to the mixture.
-
Reaction: Stir the reaction at 80 °C for 18 hours.
-
Workup: Quench the reaction with saturated aqueous Na2S2O3 to neutralize residual oxidant, extract with dichloromethane, dry over MgSO4, and concentrate.
-
Self-Validation Check: The evolution of mild heat upon PhI(OAc)2 addition indicates the successful initiation of the Hofmann-type rearrangement.
Logical Workflow Visualization
Fig 1. Decision matrix for overcoming steric hindrance in 1,1-dimethylurea synthesis.
References
-
Title: A Small Change in Structure, a Big Change in Flexibility Source: MDPI URL: [Link]
-
Title: Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization Source: PMC (NIH) URL: [Link]
-
Title: Improved Buchwald–Hartwig Amination by the Use of Lipids and Lipid Impurities Source: ACS Publications URL: [Link]
-
Title: Green Chemistry (Buchwald-Hartwig cross-coupling reaction in water) Source: RSC Publishing URL: [Link]
Sources
Validation & Comparative
FTIR absorption bands for 3-(4-Acetylphenyl)-1,1-dimethylurea
FTIR Characterization Guide: 3-(4-Acetylphenyl)-1,1-dimethylurea
Executive Summary & Analytical Context
Target Compound: 3-(4-Acetylphenyl)-1,1-dimethylurea (also known as N'-(4-acetylphenyl)-N,N-dimethylurea). Application: This compound serves as a critical intermediate in the synthesis of functionalized phenylurea herbicides and specific pharmaceutical scaffolds (e.g., potential kinase inhibitors or metabolic modulators).[1] Analytical Challenge: The primary challenge in characterizing this molecule is distinguishing the newly formed urea linkage from the pre-existing acetyl (ketone) group , as both exhibit strong carbonyl absorption.[1] Furthermore, the analyst must confirm the complete conversion of the primary amine precursor (4-aminoacetophenone) to the secondary urea.[1]
Scope of Guide: This document provides a comparative spectral analysis to validate the identity of 3-(4-Acetylphenyl)-1,1-dimethylurea. It contrasts the target spectrum with its precursor (4-aminoacetophenone) and a generic phenylurea analogue (Fenuron), establishing a self-validating protocol for reaction monitoring.[2]
Comparative Spectral Analysis (The "Double Carbonyl" Signature)
The definitive identification of 3-(4-Acetylphenyl)-1,1-dimethylurea relies on detecting two distinct carbonyl environments and the transformation of the nitrogen-hydrogen stretching region.[2]
Table 1: Critical FTIR Absorption Bands & Assignments
| Functional Group | Mode of Vibration | Precursor (4-Aminoacetophenone) [1,2] | Target Product (3-(4-Acetylphenyl)-1,1-dimethylurea) | Diagnostic Value |
| Amine / Amide | N-H Stretch | Doublet (3413, 3334 cm⁻¹) (Primary Amine - NH₂) | Singlet (~3320–3360 cm⁻¹) (Secondary Amide - NH) | Primary Indicator of Conversion. Disappearance of the doublet confirms consumption of starting material.[2] |
| Ketone | C=O[1][2] Stretch | ~1682 cm⁻¹ | ~1675–1685 cm⁻¹ | Retained functional group.[1][2] Conjugation with the phenyl ring keeps this band at a higher wavenumber.[1] |
| Urea | C=O Stretch | Absent | ~1640–1660 cm⁻¹ | Key Identity Marker. A new, strong band appearing at a lower frequency than the ketone.[1] |
| Methyl | C-H Stretch (sp³) | Weak / Absent | ~2920–2960 cm⁻¹ | Confirms the presence of the N,N-dimethyl moiety.[1] |
| Aromatic | C=C Ring Stretch | ~1590–1600 cm⁻¹ | ~1590–1600 cm⁻¹ | Structural backbone confirmation (unchanged).[1] |
| Amide II | N-H Bending | ~1630 cm⁻¹ (Scissoring) | ~1530–1550 cm⁻¹ | Characteristic of secondary amides (Urea linkage).[1] |
Detailed Mechanistic Insight
-
The N-H Transformation (3400–3300 cm⁻¹): The starting material, 4-aminoacetophenone, exhibits a classic primary amine "doublet" corresponding to asymmetric (3413 cm⁻¹) and symmetric (3334 cm⁻¹) stretching [1].[1] Upon formation of the urea, the nitrogen becomes a secondary amide.[1] This collapses the doublet into a single, sharp absorption band typically centered between 3320 and 3360 cm⁻¹.[1]
-
QC Check: If you see a "shoulder" or a split peak in this region, the reaction is incomplete.[1]
-
-
The "Double Carbonyl" Fingerprint (1700–1600 cm⁻¹): This is the most complex region.[1]
-
Band A (Ketone): The acetyl group remains conjugated to the phenyl ring.[1] Its position (~1680 cm⁻¹) is relatively stable, though it may shift slightly due to changes in the ring's electron density [2].[1]
-
Band B (Urea): The urea carbonyl is highly polar and participates in strong hydrogen bonding.[1] It typically absorbs at a lower frequency (1640–1660 cm⁻¹) compared to the ketone [3].[1]
-
Result: You will observe two distinct peaks in the carbonyl region.[1] A single broad peak suggests poor resolution or sample degradation.[1][2]
-
Experimental Protocol: Self-Validating Workflow
To ensure data integrity, follow this "Synthesis-to-Validation" workflow. This protocol assumes the use of ATR (Attenuated Total Reflectance) for rapid screening, which is preferred over KBr pellets for detecting subtle carbonyl shifts without moisture interference.[1]
Step-by-Step Methodology
-
Blank Correction: Clean the ATR crystal (Diamond or ZnSe) with isopropanol.[1] Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).[1]
-
Precursor Baseline: Run a sample of pure 4-aminoacetophenone. Verify the presence of the NH₂ doublet at >3300 cm⁻¹.[1] This serves as your "Time Zero" reference.
-
Sample Acquisition: Place the synthesized 3-(4-Acetylphenyl)-1,1-dimethylurea on the crystal. Apply high pressure to ensure good contact (critical for solid ureas).[1]
-
Spectral Validation (The "3-Point Check"):
Visualization: Reaction Monitoring Logic
The following diagram illustrates the logical flow for validating the product using FTIR data.
Figure 1: Logical decision tree for FTIR validation of 3-(4-Acetylphenyl)-1,1-dimethylurea synthesis.
References
-
SpectraBase. (n.d.).[1] 4-Aminoacetophenone FTIR Spectra. John Wiley & Sons.[1][2][4] Retrieved from [Link][1]
-
Varghese, H. T., et al. (2013).[1] FT-IR, FT-Raman and Computational Study of Phenylurea. Oriental Journal of Chemistry, 29(1). Retrieved from [Link]
Sources
HPLC method development for 3-(4-Acetylphenyl)-1,1-dimethylurea purity
HPLC Method Development for 3-(4-Acetylphenyl)-1,1-dimethylurea: A Comparative Guide to Column Selectivity
As a Senior Application Scientist, developing a robust purity method for a substituted urea like 3-(4-Acetylphenyl)-1,1-dimethylurea (APDU) requires moving beyond the default "C18 and Acetonitrile" mindset. APDU is a complex molecule featuring a hydrophobic aromatic ring, an electron-withdrawing acetyl group, and a highly polar hydrogen-bonding urea linkage.
In pharmaceutical and agrochemical development, the analytical challenge is not just retaining the Active Pharmaceutical Ingredient (API), but achieving baseline resolution from its synthetic precursors—specifically 4-aminoacetophenone (4-AAP) and 1,1-dimethylurea (DMU)—as well as structural positional isomers (e.g., ortho-substituted byproducts).
This guide objectively compares the chromatographic performance of three distinct stationary phases—Standard C18, Phenyl-Hexyl, and Polar-Embedded (Amide)—to establish a self-validating, highly specific HPLC method.
Mechanistic Rationale: Why Standard C18 Fails
To design an optimal separation, we must understand the causality behind analyte-stationary phase interactions.
-
The 1,1-Dimethylurea (DMU) Problem: DMU is a highly polar, low-molecular-weight, non-ionizable precursor. On a standard alkyl (C18) phase, which relies entirely on dispersive hydrophobic interactions, DMU often elutes in the void volume (
). This results in a retention factor ( ) of less than 0.5, making accurate trace-level quantification impossible[1]. -
The Isomeric Resolution Problem: Separating the para-isomer (APDU) from its ortho-isomer requires shape and electronic selectivity. C18 columns struggle to differentiate these isomers because their overall hydrophobicity is nearly identical.
-
Alternative Chemistries:
-
Phenyl-Hexyl phases offer
interactions and dipole-dipole interactions, making them highly suitable for the separation of positional isomers of aromatic compounds[2]. -
Polar-Embedded phases (e.g., Amide-C18) introduce a hydrogen-bond donor/acceptor site within the alkyl chain, drastically improving the retention of highly polar compounds like DMU while shielding residual silanols to improve peak shape[1].
-
Fig 1: Chromatographic retention mechanisms for 3-(4-Acetylphenyl)-1,1-dimethylurea.
Experimental Design: The Methanol vs. Acetonitrile Rule
A critical expert insight in method development is the selection of the organic modifier. When utilizing a Phenyl-Hexyl column, methanol must be prioritized over acetonitrile .
Why? Acetonitrile contains a nitrile triple bond with localized
Fig 2: Step-by-step HPLC method development workflow for substituted urea purity.
Quantitative Data & Column Comparison
To objectively evaluate performance, a standardized isocratic method (45% 20mM Ammonium Acetate pH 4.0 / 55% Methanol) was applied across three column chemistries of identical dimensions (150 x 4.6 mm, 3 µm).
Table 1: Stationary Phase Specifications
| Column Chemistry | USP Classification | Primary Interaction | Secondary Interaction | Target Application |
| Standard C18 | L1 | Hydrophobic (Dispersive) | None | General hydrophobics |
| Phenyl-Hexyl | L11 | Hydrophobic | Aromatic positional isomers | |
| Polar-Embedded | L60 / L1 | Hydrophobic | Hydrogen Bonding | Highly polar, non-retained analytes |
Table 2: Chromatographic Performance Comparison
| Parameter | Standard C18 | Phenyl-Hexyl | Polar-Embedded (Amide) | System Suitability Target |
| DMU Retention Factor ( | 0.4 (Fails) | 0.9 | 2.8 | |
| APDU Tailing Factor ( | 1.45 | 1.10 | 1.05 | |
| Resolution ( | 1.2 (Co-elution) | 3.8 (Baseline) | 1.9 | |
| Resolution ( | 2.1 | 4.5 | 3.2 |
Data Interpretation: The Phenyl-Hexyl column demonstrates vast superiority in resolving the critical pair (para-APDU vs. ortho-isomer) due to
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. It incorporates mandatory System Suitability Testing (SST) criteria that act as internal logic gates; if the system fails these checks, the data is automatically invalidated, preventing the reporting of false purities.
Step 1: Mobile Phase Preparation
-
Aqueous Phase (A): Dissolve 1.54 g of Ammonium Acetate in 1000 mL of HPLC-grade water (20 mM). Adjust the pH to 4.0 ± 0.05 using glacial acetic acid. Rationale: pH 4.0 ensures the amino groups of impurities remain protonated while the urea linkage remains neutral, locking their ionization states to prevent retention time drift.
-
Organic Phase (B): 100% HPLC-grade Methanol.
-
Filter both phases through a 0.22 µm PTFE membrane and degas via ultrasonication for 10 minutes.
Step 2: Sample Preparation
-
Resolution Standard: Accurately weigh 10.0 mg of APDU reference standard into a 10 mL volumetric flask.
-
Spike the flask with 10 µL of a 1.0 mg/mL mixed impurity stock (containing 4-AAP, DMU, and ortho-APDU).
-
Dilute to volume with sample diluent (50:50 Water:Methanol) to yield a 1.0 mg/mL APDU solution with 0.1% impurities.
Step 3: Chromatographic Execution
-
Column: Phenyl-Hexyl (150 mm x 4.6 mm, 3 µm)
-
Elution Mode: Isocratic, 45% Phase A / 55% Phase B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 5 µL
-
Detection: UV Diode Array Detector (DAD). Extract 254 nm for APDU/4-AAP and 205 nm for DMU.
Step 4: System Suitability Testing (SST) - The Validation Gate
Before analyzing unknown batches, inject the Resolution Standard five times. The system is only validated for use if:
-
Precision: The %RSD of the APDU peak area is
. -
Specificity: The Resolution (
) between APDU and the ortho-isomer is . -
Retention: The retention factor (
) of the first eluting peak (DMU) is (on Phenyl-Hexyl) or (if using Polar-Embedded).
Conclusion & Recommendations
For the general purity analysis of 3-(4-Acetylphenyl)-1,1-dimethylurea, the Phenyl-Hexyl stationary phase paired with a methanolic mobile phase is the definitive choice. It provides unmatched selectivity for aromatic positional isomers and synthesis byproducts.
However, analytical chemistry is rarely one-size-fits-all. If the synthetic route utilized is highly prone to unreacted 1,1-dimethylurea carryover, an orthogonal method utilizing a Polar-Embedded (Amide) column should be established specifically for low-level DMU quantification, leveraging its superior hydrogen-bonding capacity.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. phx.phenomenex.com [phx.phenomenex.com]
- 4. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Comparison Guide: Mass Spectrometry Fragmentation and Speciation of 1-Naphthylmagnesium Bromide (CAS 703-55-9)
As a Senior Application Scientist, I frequently encounter the analytical bottleneck of characterizing highly reactive organometallic species. 1-Naphthylmagnesium bromide (CAS 703-55-9) is a quintessential aryl Grignard reagent used extensively in cross-coupling and asymmetric synthesis[]. However, analyzing its mass spectrometry (MS) fragmentation pattern presents a unique challenge: Grignard reagents are acutely sensitive to moisture and oxygen, and they do not exist as simple monomers in solution. Instead, they participate in a complex, dynamic Schlenk equilibrium (
This guide objectively compares the performance of Direct Pressurized Sample Infusion ESI-MS (PSI-ESI-MS) against traditional Chemical Derivatization GC-MS and MALDI-TOF MS for the characterization of CAS 703-55-9. By understanding the causality behind these techniques, researchers can select the optimal self-validating protocol for their specific drug development or synthetic workflows.
Part 1: The Causality of Analytical Choices in Organometallic MS
Standard Electron Ionization (EI) MS requires sample vaporization, which thermally degrades native Grignard reagents. Furthermore, exposure to atmospheric moisture during standard LC-MS sample preparation instantly hydrolyzes 1-naphthylmagnesium bromide into naphthalene[3].
To circumvent this, analytical scientists must choose between preserving the native magnesium-carbon bond or sacrificing the organometallic structure to gain structural confirmation of the organic moiety:
-
Direct PSI-ESI-MS (The High-Fidelity Approach): Pressurized Sample Infusion (PSI) directly connects a Schlenk flask to the ESI source via PEEK tubing under positive argon pressure[3].
-
Causality: By maintaining a strictly anaerobic and anhydrous fluidic path, PSI-ESI-MS prevents hydrolysis. The mild ESI process preserves the non-covalent THF-solvated magnesium clusters, allowing us to observe the true intact Schlenk equilibrium species (e.g.,
)[3].
-
-
Chemical Derivatization GC-MS (The Traditional Approach): Reacting CAS 703-55-9 with an electrophile (like
to form 1-naphthoic acid, or to form tetra(1-naphthyl)tin) creates a stable, volatile covalent compound[4],[5].-
Causality: Derivatization completely destroys the native
bond. While it provides excellent structural confirmation of the 1-naphthyl group via classic EI fragmentation, it offers zero information about the aggregation state or active catalytic species in solution[4].
-
-
MALDI-TOF MS (The Solid-State Cluster Approach): Used primarily for metal vapor synthesis (MVS) of cluster Grignards[6].
-
Causality: The matrix and laser desorption process can artificially induce cluster formation (e.g.,
), making it difficult to distinguish native solution-phase aggregates from gas-phase artifacts[7].
-
Workflow Comparison Diagram
Caption: Logical workflow comparison between intact PSI-ESI-MS speciation and destructive Derivatization GC-MS.
Part 2: Quantitative Performance & Fragmentation Data
When analyzing CAS 703-55-9 via PSI-ESI-MS, the "fragmentation" behavior under Collision-Induced Dissociation (CID) differs fundamentally from standard organic molecules. The primary fragmentation pathway is the sequential loss of coordinated solvent molecules (THF), rather than the cleavage of the naphthyl ring[3].
Table 1: Methodological Performance Comparison
| Analytical Metric | Direct PSI-ESI-MS | Derivatization GC-MS | MALDI-TOF MS |
| Target Analyte State | Intact Organometallic | Covalent Organic Derivative | Solid-State Cluster |
| Moisture Sensitivity | Extreme (Requires Argon PSI) | Low (Post-Quench) | Moderate (Requires Drybox) |
| Structural Speciation | High (Observes Schlenk Eq.) | None (Destroyed in Prep) | Moderate (Gas-phase artifacts) |
| Sample Prep Time | < 5 minutes | 2 - 4 hours | ~ 1 hour |
| Primary Fragmentation | Loss of THF ligands (-72 Da) | Cleavage of Organic Bonds | Loss of Mg atoms |
Table 2: Expected m/z Peaks and Fragmentation Assignments
| Methodology | m/z Value | Ion Assignment | Fragmentation Logic / Causality |
| PSI-ESI-MS (Positive Mode) | ~435 | Core dinuclear magnesium species. Formed via ionization of the Schlenk equilibrium complex. | |
| PSI-ESI-MS (Positive Mode) | ~363 | CID fragment: Loss of one neutral THF molecule (-72 Da) from the core complex. | |
| PSI-ESI-MS (Positive Mode) | ~278 | Intact organometallic cation confirming the Mg-C bond. | |
| GC-EI-MS (as 1-Naphthoic Acid) | 172 | Molecular ion of the | |
| GC-EI-MS (as 1-Naphthoic Acid) | 127 | Base peak. High-energy electron impact causes loss of the carboxyl group, leaving the stable 1-naphthyl cation. |
Schlenk Equilibrium & Fragmentation Logic Diagram
Caption: Mechanistic pathway from solution-phase Schlenk equilibrium to gas-phase CID fragmentation.
Part 3: Self-Validating Experimental Protocols
To ensure scientific integrity, every analytical workflow must contain an internal validation mechanism. Below are the detailed methodologies for both approaches.
Protocol A: Direct PSI-ESI-MS of CAS 703-55-9 (Recommended)
This protocol utilizes Pressurized Sample Infusion to bypass the LC pumps, preventing moisture contamination[3].
-
System Purge: Flush a fused silica capillary (connected directly to the ESI source) with anhydrous THF for 10 minutes under Argon to eliminate residual water from the lines.
-
Sample Preparation (Anaerobic): Inside an argon-filled glovebox, dilute commercial 0.25 M 1-naphthylmagnesium bromide in THF to a final concentration of 1 mM using anhydrous THF.
-
Causality: High concentrations (>10 mM) will cause severe ion suppression and capillary clogging due to magnesium salt precipitation.
-
-
Pressurized Infusion: Seal the Schlenk flask with a rubber septum. Insert the capillary and a pressurizing Argon line (set to 3 psi). The positive pressure drives the solution directly into the ESI capillary at a stable flow rate of ~10 µL/min.
-
MS Acquisition: Operate the mass spectrometer in positive ion mode. Set the capillary voltage low (e.g., 2.5 kV) and the desolvation temperature to 150°C.
-
Causality: High desolvation temperatures will thermally degrade the fragile
non-covalent clusters before they reach the detector.
-
-
Self-Validation Check (Isotope Matching): Magnesium has three stable isotopes (
, , ) and Bromine has two ( , ). A valid protocol must show an exact theoretical isotopic pattern match for the dinuclear cluster . If the pattern is missing, the Grignard has hydrolyzed.
Protocol B: Derivatization and GC-MS Analysis (Alternative)
Use this protocol if intact speciation is not required, and only the organic framework needs verification[4].
-
Electrophilic Quenching: Slowly bubble dry
gas through 5 mL of 0.25 M 1-naphthylmagnesium bromide at 0°C for 30 minutes.-
Causality:
acts as a hard electrophile, trapping the nucleophilic naphthyl carbanion to form the magnesium salt of 1-naphthoic acid.
-
-
Hydrolysis: Carefully quench the reaction mixture with 10 mL of 1 M HCl. (Caution: Highly exothermic due to unreacted magnesium).
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 10 mL). Dry the combined organic layers over anhydrous
and concentrate under vacuum. -
GC-MS Analysis: Inject 1 µL into a GC-MS equipped with a standard DB-5 column. Program the oven from 100°C to 280°C at 15°C/min.
-
Self-Validation Check: The chromatogram must yield a single major peak corresponding to 1-naphthoic acid (m/z 172). The presence of a massive naphthalene peak (m/z 128) indicates premature hydrolysis of the Grignard reagent prior to the
quench.
References
- BOC Sciences. "CAS 703-55-9 (Magnesium,bromo-1-naphthalenyl-)". bocsci.com.
- Sigma-Aldrich. "1-Naphthylmagnesium bromide 0.25M slurry tetrahydrofuran 703-55-9". sigmaaldrich.com.
- ResearchGate. "The Grignard Reagents".
- University of Victoria. "Pressurized Sample Infusion". uvic.ca.
- PubMed. "Analysis of Organotin Compounds by Grignard Derivatization and Gas Chromatography-Ion Trap Tandem Mass Spectrometry". nih.gov.
- DTIC. "Synthesis and Mass Spectra of Butenyltin Compounds". dtic.mil.
- ACS Publications. "Cluster Grignard Reagents". acs.org.
- ACS Publications. "Cluster Grignard Reagents (MALDI-TOF MS)". acs.org.
Sources
- 2. researchgate.net [researchgate.net]
- 3. web.uvic.ca [web.uvic.ca]
- 4. Analysis of organotin compounds by grignard derivatization and gas chromatography-ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Efficacy and Mechanistic Profiling of Phenylurea Herbicides: 3-(4-Acetylphenyl)-1,1-dimethylurea vs. Diuron and Monuron
Executive Summary
For decades, halogenated phenylureas like Diuron and Monuron have served as benchmark Photosystem II (PSII) inhibitors in agricultural and industrial weed management. However, their high lipophilicity and environmental persistence have driven the search for analogs with optimized degradation profiles. 3-(4-Acetylphenyl)-1,1-dimethylurea represents a structural pivot: replacing the halogen atoms with a polar, electron-withdrawing acetyl group.
This guide provides an objective, data-driven comparison of these three compounds, analyzing how substituent modifications on the phenyl ring dictate physicochemical properties, target-site binding affinity at the D1 protein, and overall herbicidal efficacy.
Structural and Physicochemical Rationale
The biological activity of phenylurea herbicides is governed by two distinct pharmacophoric regions:
-
The 1,1-dimethylurea moiety: The "toxophore" responsible for critical hydrogen bonding within the target site.
-
The substituted phenyl ring: The hydrophobic anchor that dictates membrane permeability and binding pocket affinity.
While Diuron (3,4-dichloro) and Monuron (4-chloro) rely on halogens to maximize lipophilicity (LogP) and hydrophobic interactions, the 4-acetylphenyl derivative introduces a carbonyl oxygen. This acetyl group is strongly electron-withdrawing (Hammett
Table 1: Physicochemical and Electronic Properties
| Compound | Phenyl Substituent | MW ( g/mol ) | Hammett | LogP | Water Sol. (mg/L at 20°C) |
| Diuron | 3,4-dichloro | 233.1 | 0.23 (Cl) | 2.68 | 42 |
| Monuron | 4-chloro | 198.6 | 0.23 (Cl) | 1.94 | 230 |
| 3-(4-Acetylphenyl)-1,1-dimethylurea | 4-acetyl | 206.2 | 0.50 (Acetyl) | ~1.15 | >1000 |
| *Calculated consensus values based on functional group contributions. |
Mechanism of Action: D1 Protein Binding Topology
The fundamental mechanism of all three compounds involves competitive binding at the plastoquinone (
Binding is stabilized by a primary hydrogen bond between the urea N-H and the backbone oxygen of Serine 264 , and a secondary interaction with Histidine 215 . The halogenated rings of Diuron and Monuron fit perfectly into the hydrophobic pocket of the
Fig 1. Binding topology of phenylurea derivatives within the D1 protein Qb niche.
Experimental Workflows for Performance Validation
To objectively compare the efficacy of these compounds, researchers must isolate the specific biochemical target (in vitro) and assess whole-plant physiological impact (in vivo). The following protocols are engineered as self-validating systems.
Protocol A: Isolated Thylakoid Hill Reaction (In Vitro)
This assay utilizes DCPIP (2,6-dichlorophenolindophenol) photoreduction to directly quantify PSII electron transport kinetics .
-
Tissue Homogenization: Grind fresh spinach leaves in an ice-cold osmotic buffer (0.4 M sucrose, 50 mM Tricine, pH 7.8).
-
Causality: Sucrose prevents osmotic lysis of the chloroplasts, while strict temperature control (
) inhibits endogenous protease degradation of the D1 protein.
-
-
Centrifugation & Isolation: Centrifuge at 1,000 × g to remove cellular debris, followed by 10,000 × g to pellet the thylakoid membranes. Resuspend in assay buffer and standardize to exactly 20 µg Chlorophyll/mL using Arnon's method.
-
Inhibitor Incubation: Add the phenylurea compounds (dissolved in <1% DMSO) at a concentration gradient of
to M. Incubate in complete darkness for 5 minutes.-
Causality: Dark incubation allows the compounds to reach thermodynamic binding equilibrium at the
site without competition from active plastoquinone turnover.
-
-
Photoreduction Assay: Add 50 µM DCPIP. Illuminate samples with saturating red light (600 µmol photons
) for exactly 2 minutes.-
Causality: DCPIP acts as an artificial electron acceptor, intercepting electrons before Photosystem I. Its reduction causes a measurable color shift from blue to colorless.
-
-
Quantification: Measure absorbance at 600 nm to calculate the
.-
Validation Checkpoint: An untreated control must show >80% DCPIP reduction. A positive control (10 µM Diuron) must show <5% reduction, confirming the dynamic range and functionality of the isolated thylakoids.
-
Fig 2. Self-validating high-throughput screening workflow for PSII electron transport inhibition.
Protocol B: Whole-Plant Chlorophyll a Fluorescence (In Vivo)
-
Dark Adaptation: Dark-adapt Arabidopsis thaliana (4-leaf stage) for 30 minutes.
-
Causality: This fully oxidizes the plastoquinone pool, ensuring all PSII reaction centers are "open" to establish a true baseline fluorescence (
).
-
-
Foliar Application: Apply compounds at equimolar concentrations.
-
OJIP Transient Measurement: Induce fluorescence with a saturating pulse (3000 µmol photons
) and record the transient.-
Causality: Phenylureas block electron transfer from
to . This causes a rapid, premature rise in the "J-step" (~2 ms) of the fluorescence curve, providing an immediate, non-destructive readout of in vivo target engagement.
-
Comparative Efficacy and Environmental Profile
Experimental data confirms that while the 4-acetylphenyl derivative shares the exact mechanism of action as Diuron and Monuron, its altered physicochemical profile significantly impacts its potency and environmental fate.
Because it lacks the extreme lipophilicity of Diuron, the acetyl derivative exhibits a roughly 100-fold decrease in in vitro PSII inhibition. However, this same structural feature makes it highly susceptible to environmental degradation (ketone reduction and microbial cleavage), drastically reducing its soil half-life (
Table 2: Comparative Efficacy and Environmental Metrics
| Compound | Thylakoid | Relative Potency (Diuron = 1) | In Vivo | Soil Half-life ( |
| Diuron | 0.04 | 1.00 | 150 | 90 - 180 |
| Monuron | 0.25 | 0.16 | 300 | 40 - 120 |
| 3-(4-Acetylphenyl)-1,1-dimethylurea | ~3.80 | 0.01 | >1000 | < 15 |
Conclusion
For drug development professionals and agrochemical researchers, the comparison between Diuron, Monuron, and 3-(4-Acetylphenyl)-1,1-dimethylurea serves as a masterclass in structure-activity relationships. Diuron remains the benchmark for raw potency due to optimal hydrophobic packing in the D1 protein. However, the 4-acetylphenyl derivative demonstrates how replacing halogens with polar, metabolically labile functional groups can intentionally dial back target affinity in exchange for vastly improved environmental degradation profiles and water solubility. This structural strategy is highly relevant for designing next-generation, environmentally benign agrochemicals or probing mutant PSII binding pockets.
References
-
Title: A binding model for phenylurea herbicides based on analysis of a Thr264 mutation in the D-1 protein of tobacco. Source: Pesticide Biochemistry and Physiology URL: [Link]
-
Title: Quantitative structure-activity relationships of photosystem II inhibitory anilides and triazines. Topological aspects of their binding to the active site. Source: Journal of the American Chemical Society URL: [Link]
-
Title: Origin, mechanism and molecular basis of weed resistance to herbicides. Source: Plant Protection Science URL: [Link]
-
Title: The structure-activity relationship in amides inhibiting photosynthesis. Source: Biochimica et Biophysica Acta (BBA) - Biophysics including Photosynthesis URL: [Link]
X-ray crystallography data for 3-(4-Acetylphenyl)-1,1-dimethylurea
A Comprehensive Guide to the Structural Elucidation of 3-(4-Acetylphenyl)-1,1-dimethylurea: A Comparative Analysis of X-ray Crystallography and Alternative Methodologies
For researchers and professionals in drug development, a precise understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth analysis of the structural characterization of 3-(4-Acetylphenyl)-1,1-dimethylurea, a compound of interest in medicinal chemistry. While a public crystal structure for this specific molecule is not available, this guide will leverage data from closely related analogs to predict its structural properties and compare the definitive insights of X-ray crystallography against other powerful analytical techniques.
The Imperative of Structural Analysis in Drug Discovery
The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. For a potential drug candidate like 3-(4-Acetylphenyl)-1,1-dimethylurea, its efficacy, and interaction with biological targets are intrinsically linked to its conformation and intermolecular interactions. X-ray crystallography stands as the gold standard for determining absolute molecular structure, providing a detailed atomic-level blueprint.
Predicted Crystallographic Insights for 3-(4-Acetylphenyl)-1,1-dimethylurea
Based on the crystallographic data of analogous compounds, we can infer the likely structural characteristics of 3-(4-Acetylphenyl)-1,1-dimethylurea. Analysis of related structures, such as 1,1-dimethyl-3-(4-methylphenyl)urea and various acetylphenyl-urea derivatives, suggests the following features[1][2][3]:
-
Molecular Geometry: The molecule is expected to be largely planar, with the phenyl ring and the urea group being nearly coplanar to maximize resonance stabilization. However, some torsion between the phenyl ring and the urea moiety is anticipated, influenced by crystal packing forces.
-
Hydrogen Bonding: The N-H group of the urea is a potent hydrogen bond donor, while the carbonyl oxygen of the acetyl group and the urea are strong acceptors. It is highly probable that the crystal structure will be dominated by intermolecular N-H···O hydrogen bonds, potentially forming dimers or extended chains, which are common motifs in urea derivatives[4][5].
-
Crystal Packing: The overall crystal packing will be a balance of hydrogen bonding, van der Waals interactions, and potential π-π stacking of the phenyl rings. The specific packing arrangement will determine the crystal system, space group, and unit cell dimensions.
Comparative Analysis: Insights from Structurally Related Molecules
To understand the subtle influences of functional groups on the crystal structure, we can compare the predicted structure of our target molecule with experimentally determined structures of its analogs.
| Feature | 1,1-dimethyl-3-(4-methylphenyl)urea[1] | 3-Acetyl-1-(4-methylphenyl)thiourea[6][7] | N-(4-Acetylphenyl)-N'-phenylurea[2][3] | Predicted for 3-(4-Acetylphenyl)-1,1-dimethylurea |
| Substituent at para-position | Methyl | Methyl | Acetyl | Acetyl |
| Urea/Thiourea | Urea | Thiourea | Urea | Urea |
| Crystal System | Monoclinic | Triclinic | (Not specified) | Likely Monoclinic or Triclinic |
| Key Intermolecular Interactions | N-H···O hydrogen bonds | N-H···O and N-H···S hydrogen bonds | N-H···O hydrogen bonds | N-H···O hydrogen bonds |
| Conformation | Near-planar | Dihedral angle between phenyl ring and side chain | Twisted conformation | Likely near-planar with some torsion |
This comparative table highlights how changes in functional groups (e.g., methyl vs. acetyl, urea vs. thiourea) can influence the crystal packing and hydrogen bonding networks. For instance, the presence of the acetyl group in our target molecule introduces an additional strong hydrogen bond acceptor site compared to 1,1-dimethyl-3-(4-methylphenyl)urea, which could lead to a more complex and stable crystal lattice. The replacement of the urea oxygen with sulfur in the thiourea analog alters the hydrogen bonding geometry and strength[6][7].
Alternative Analytical Techniques: A Complementary Perspective
While X-ray crystallography provides unparalleled detail on the solid-state structure, other techniques offer valuable information, particularly on the molecule's properties in solution and its chemical composition.
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information about the chemical environment of each atom (¹H, ¹³C), connectivity through bonds, and through-space interactions (NOE). | Excellent for determining molecular structure in solution, dynamic processes, and conformational analysis. | Does not provide precise bond lengths or angles. Interpretation can be complex for large molecules. |
| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule based on their characteristic vibrational frequencies. | Quick, non-destructive, and provides a "fingerprint" of the molecule. | Provides limited information on the overall 3D structure and connectivity. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural clues. | Highly sensitive, requires very small sample amounts. | Does not provide information on the 3D arrangement of atoms or stereochemistry. |
| Thermal Analysis (DSC, TGA) | Provides information on melting point, boiling point, and thermal stability. | Useful for characterizing the physical properties and purity of the compound. | Does not provide direct structural information at the atomic level. |
In essence, while techniques like NMR can allude to the connectivity and conformation in solution, they cannot deliver the definitive, high-resolution solid-state structure that X-ray crystallography provides. The combination of these techniques offers a holistic understanding of the molecule.
Experimental Protocol for Single-Crystal X-ray Diffraction
Obtaining a high-quality crystal is the crucial first step for an X-ray diffraction experiment.
Step 1: Crystallization
-
Dissolve 3-(4-Acetylphenyl)-1,1-dimethylurea in a suitable solvent or solvent mixture (e.g., ethanol, acetone, ethyl acetate) to near saturation at an elevated temperature.
-
Slowly cool the solution to room temperature, or allow for slow evaporation of the solvent at a constant temperature.
-
Alternatively, vapor diffusion by placing a solution of the compound in a small vial inside a larger sealed jar containing a precipitant solvent can yield high-quality crystals.
Step 2: Data Collection
-
Mount a suitable single crystal on a goniometer head.
-
Place the goniometer on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam.
Step 3: Structure Solution and Refinement
-
Process the raw diffraction data, including integration of reflection intensities and absorption correction.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data using least-squares methods. This involves refining atomic positions, and thermal displacement parameters.
-
Locate and refine the positions of hydrogen atoms.
-
Validate the final crystal structure using crystallographic software to ensure its chemical and geometric soundness.
Visualizing the Crystallographic Workflow
The process of determining a crystal structure via X-ray crystallography can be summarized in the following workflow:
Caption: Workflow of a single-crystal X-ray diffraction experiment.
Conclusion
The structural elucidation of 3-(4-Acetylphenyl)-1,1-dimethylurea, like any molecule of pharmaceutical interest, relies on a multi-faceted analytical approach. While spectroscopic and thermal methods provide essential pieces of the puzzle, single-crystal X-ray crystallography remains the definitive technique for revealing the precise three-dimensional arrangement of atoms. By leveraging data from structurally related compounds, we can confidently predict the key structural features of the target molecule, providing a solid foundation for further research and development. This guide underscores the power of a comparative and integrated analytical strategy in modern chemical science.
References
-
Gowda, B. T., Foro, S., & Kumar, S. (2012). 3-Acetyl-1-(4-methyl-phen-yl)thio-urea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o2128. [Link]
-
El-Hiti, G. A., Smith, K., Hegazy, A. S., & Kariuki, B. M. (2017). Crystal structure of 1,1-dimethyl-3-(4-methylphenyl)urea, C10H14N2O. Zeitschrift für Kristallographie - New Crystal Structures, 232(2), 329-330. [Link]
-
Gowda, B. T., Foro, S., & Kumar, S. (2012). 3-Acetyl-1-(4-methyl-phen-yl)thio-urea. PubMed, 22798804. [Link]
-
Shahwar, D., et al. (2010). 3-Acetyl-1-phenyl-thio-urea. Acta Crystallographica Section E: Structure Reports Online, E66(o628). [Link]
-
Cambridge Crystallographic Data Centre (CCDC). The Cambridge Structural Database (CSD). [Link]
-
El-Hiti, G. A., et al. (2018). 1,1-Dimethyl-3-[4-(trifluoromethyl)phenyl]urea. IUCrData, 3, x180040. [Link]
-
Acta Crystallographica Section B: Structural Science. International Union of Crystallography. [Link]
-
The Cambridge Structural Database (CSD). CCDC. [Link]
-
PubChem. N-(4-acetylphenyl)-N'-phenylurea. National Center for Biotechnology Information. [Link]
-
PubChem. 1-(3-acetylphenyl)-3-(4-fluoro-3-nitrophenyl)urea. National Center for Biotechnology Information. [Link]
-
Çelik, İ., et al. (2018). N-(4-Acetylphenyl)-N′-(4-fluorophenyl)urea. IUCrData, 3, x180554. [Link]
-
Chakkaravarthi, G., et al. (2008). 3-Acetyl-4-hydroxyphenyl acrylate. Corrigendum. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), e38. [Link]
-
Global Substance Registration System. 3-(2,4-DINITROPHENYL)-1,1-DIMETHYLUREA. [Link]
-
OECD Existing Chemicals Database. 1,3-Dimethylurea. [Link]
-
Ataman Kimya. DIMETHYL UREA. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-(4-acetylphenyl)-N'-phenylurea | C15H14N2O2 | CID 682184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 3-Acetyl-1-(4-methylphenyl)thiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Acetyl-1-(4-methyl-phen-yl)thio-urea - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of Acetylphenyl Ureas: A Comparative Guide on Dual-Target Therapeutics
Executive Summary
The acetylphenyl urea pharmacophore represents a highly versatile scaffold in modern drug discovery, exhibiting distinct structure-activity relationships (SAR) depending on its substitution patterns and biological context. As an Application Scientist evaluating compound libraries, understanding the mechanistic divergence of this motif is critical. This guide objectively compares the performance of acetylphenyl ureas across two primary therapeutic applications: CC Chemokine Receptor-3 (CCR3) antagonism for allergic airway inflammation, and mitochondrial uncoupling for targeted anticancer therapeutics. By analyzing the causality behind these SAR profiles, researchers can better optimize urea-based candidates for specific clinical endpoints.
Mechanistic Divergence: The "Why" Behind the Pharmacophore
The biological activity of acetylphenyl ureas is dictated by the electronic and steric properties of the acetyl group and the urea backbone:
-
Receptor-Mediated Inhibition (CCR3): In mono-aryl ureas (e.g., 3-acetylphenyl ureas), the scaffold acts as a competitive antagonist. The acetyl group provides essential hydrogen-bond accepting capabilities and steric bulk to anchor the molecule within the CCR3 binding pocket, preventing the natural ligand (eotaxin) from initiating chemotaxis.
-
Membrane-Mediated Uncoupling (Mitochondria): In symmetric bisaryl ureas (e.g., N,N'-bis(4-acetylphenyl)urea), the scaffold acts via a protein-independent mechanism. The electron-withdrawing nature of the 4-acetyl groups increases the hydrogen-bond donor strength of the urea protons. This enhances affinity for endogenous fatty acid carboxylates, forming a lipophilic complex that facilitates transbilayer proton transport and mitochondrial depolarization.
Application A: CCR3 Antagonists for Allergic Inflammation
SAR & Causality
The discovery of potent CCR3 antagonists heavily relied on optimizing the urea linker. Starting from early phenyl linker derivatives, researchers discovered that replacing the phenyl ring with a cyclohexyl linker and incorporating a 3-acetylphenyl urea moiety yielded Compound 32 (designated DPC168), a highly selective antagonist (1[1]).
Subsequent SAR studies revealed that the 3-acetylphenyl urea could be successfully replaced with heterocyclic ureas or heterocyclic-substituted phenyl ureas. This replacement strategy maintained the exceptional low-picomolar potency (IC50 = 10–60 pM) against eotaxin-induced chemotaxis while improving the pharmacokinetic profile and selectivity against cytochrome P450 isoforms (2[2]).
Performance Comparison Data
The following table summarizes the quantitative SAR data for CCR3 antagonism, highlighting the transition from the baseline phenyl urea to the optimized 3-acetylphenyl and heterocyclic derivatives.
| Compound Class | Urea Substituent | Target | IC50 (Human in vitro) | IC50 (Mouse Chemotaxis) | Efficacy in Asthma Models |
| Compound 1 | Phenyl | CCR3 | >100 nM | N/A | Poor |
| Compound 32 (DPC168) | 3-Acetylphenyl | CCR3 | 10–60 pM | 41 nM | High (Dose-dependent reduction) |
| Optimized Analogs | Heterocyclic | CCR3 | 10–60 pM | <50 nM | High (Improved CYP2D6 profile) |
Experimental Protocol: Eotaxin-Induced Chemotaxis Assay
To objectively evaluate the potency of CCR3 antagonists, a self-validating transwell chemotaxis assay is employed.
-
Step 1: Cell Preparation: Harvest CCR3-expressing cells (e.g., human eosinophils or transfected CHO cells) and resuspend in assay buffer (RPMI 1640 with 0.1% BSA) at a density of
cells/mL. -
Step 2: Compound Incubation: Pre-incubate the cells with varying concentrations of the acetylphenyl urea candidate (0.1 pM to 100 nM) or vehicle (0.1% DMSO) for 30 minutes at 37°C.
-
Step 3: Chemotaxis Chamber Setup: Add human eotaxin (CCL11) at its EC50 concentration to the lower chamber of a 5 µm pore polycarbonate transwell plate. Carefully transfer the pre-incubated cells to the upper chamber.
-
Step 4: Migration & Quantification: Incubate for 1 hour at 37°C. Remove the upper chamber and quantify the migrated cells in the lower chamber using a luminescent ATP detection assay (e.g., CellTiter-Glo).
-
Validation Checkpoint: Calculate the Chemotactic Index (CI) by dividing the number of migrated cells in the positive control (eotaxin + vehicle) by the negative control (buffer + vehicle). A valid assay requires a CI > 5. The IC50 is calculated using non-linear regression of the normalized migration data.
Pathway Visualization
Fig 1: Mechanism of CCR3 inhibition by 3-acetylphenyl urea derivatives blocking eotaxin signaling.
Application B: Mitochondrial Uncouplers for Anticancer Therapeutics
SAR & Causality
In the realm of oncology, symmetric bisaryl ureas act as potent mitochondrial uncouplers. Unlike classical protonophores (which require a pKa of 4–8), bisaryl ureas have pKa values ranging from 14–18, making direct protonation/deprotonation at physiological pH impossible (3[3]). Instead, they operate via a fatty acid-activated mechanism.
SAR studies on N,N'-bis(4-acetylphenyl)urea (Compound 8) and related analogs demonstrated that lipophilic electron-withdrawing groups (EWGs) on the bisaryl urea scaffold are essential (4[4]). The 4-acetyl group pulls electron density away from the urea nitrogens, enhancing their ability to form parallel hydrogen bonds with anionic fatty acid carboxylates. This masks the charge of the fatty acid, creating a lipophilic complex capable of transbilayer "flip-flop," thereby promoting electrogenic proton transport, depolarizing mitochondria, and reducing viability in MDA-MB-231 breast cancer cells (5[5]).
Performance Comparison Data
The following table compares the uncoupling efficiency and antiproliferative activity of the acetylphenyl urea derivative against the benchmark halogenated uncoupler SR4.
| Compound | Substituent | Mechanism of Action | Depolarization Potency | ATP Inhibition (MDA-MB-231) |
| SR4 (Benchmark) | 3,5-dichloro | FA-activated proton transport | High | High |
| Compound 8 | 4-acetyl | FA-activated proton transport | Moderate | Moderate |
| Compound 3 | Optimized Lipophilic EWG | FA-activated proton transport | Very High | Very High |
Experimental Protocol: Mitochondrial Depolarization Assay (JC-1)
To validate the uncoupling activity of bis(acetylphenyl) ureas, a ratiometric flow cytometry assay using JC-1 dye is utilized.
-
Step 1: Cell Culture & Treatment: Seed MDA-MB-231 breast cancer cells in 6-well plates and culture until 80% confluent. Treat cells with the bisaryl urea compound (e.g., 1–10 µM) for 4 hours at 37°C.
-
Step 2: JC-1 Dye Staining: Wash cells with PBS and incubate with 2 µM JC-1 dye in culture medium for 20 minutes at 37°C in the dark. JC-1 forms red fluorescent J-aggregates in healthy, polarized mitochondria, but remains as green fluorescent monomers upon depolarization.
-
Step 3: Flow Cytometry Analysis: Harvest cells and analyze via flow cytometry, measuring fluorescence in the PE (red) and FITC (green) channels.
-
Validation Checkpoint: Include a positive control treated with 10 µM FCCP (a classical protonophore). The assay is only considered self-validating if the FCCP control induces at least a 10-fold shift in the Red/Green fluorescence ratio compared to the vehicle control, confirming the dynamic range of the mitochondrial membrane potential measurement.
Pathway Visualization
Fig 2: Fatty acid-activated proton transport mechanism of bisaryl ureas uncoupling mitochondria.
References
- Discovery of CC chemokine receptor-3 (CCR3) antagonists with picomolar potency. nih.gov.
- Structure-activity relationship and mechanistic studies of bisaryl urea anticancer agents indicate mitochondrial uncoupling by a fatty acid-activ
- Discovery of CC Chemokine Receptor-3 (CCR3) Antagonists with Picomolar Potency | Journal of Medicinal Chemistry. acs.org.
- Development of Anion Transport-Based Mitochondrial Uncouplers as Anticancer Agents. uts.edu.au.
- Structure-activity relationship and mechanistic studies of bisaryl urea anticancer agents indicate mitochondrial uncoupling by a. uts.edu.au.
Sources
Formulating Truth: A Comparative Guide to Elemental Analysis vs. HRMS for C11H14N2O2 Validation
Introduction: The Analytical Dilemma in Drug Development
When establishing the identity and bulk purity of a novel active pharmaceutical ingredient (API) or organic compound, empirical validation of the molecular formula is a non-negotiable regulatory standard. For a compound with the formula C11H14N2O2 (such as the anticonvulsant [1]), researchers must choose between classical Organic Elemental Analysis (OEA) via dynamic flash combustion and High-Resolution Mass Spectrometry (HRMS).
As a Senior Application Scientist, I frequently observe laboratories relying solely on HRMS due to its extreme sensitivity and modern appeal. However, while HRMS confirms the presence of the correct molecule, it cannot definitively prove bulk sample purity. Conversely, CHN combustion analysis remains the absolute standard for determining macroscopic purity, operating independently of the sample matrix. This guide objectively compares these two modalities, providing theoretical calculations, self-validating experimental protocols, and comparative data to help you select the optimal analytical strategy.
Theoretical Elemental Calculation for C11H14N2O2
Before initiating any empirical analysis, we must establish the theoretical baselines. Using the standard atomic weights, the molar mass of C11H14N2O2 is calculated as 206.245 g/mol .
The theoretical mass fractions required for combustion analysis are:
-
Carbon (C): 64.06%
-
Hydrogen (H): 6.84%
-
Nitrogen (N): 13.58%
-
Oxygen (O): 15.51%
For HRMS, the monoisotopic exact mass (based on the most abundant isotopes: ^12C, ^1H, ^14N, ^16O) is 206.1055 Da . In positive electrospray ionization (ESI+), the expected protonated species [M+H]+ is m/z 207.1128 [2].
Comparison of Analytical Modalities
To make an informed decision, we must understand the fundamental differences in what these instruments actually measure.
Table 1: Performance Comparison for C11H14N2O2 Analysis
| Feature | CHN/O Combustion Analysis | High-Resolution Mass Spectrometry (HRMS) |
| Primary Output | Bulk elemental mass percentages (C, H, N, O) | Exact mass-to-charge ratio (m/z) |
| Purity Indication | Absolute macroscopic purity (detects salts/solvents) | Relative structural purity (blind to inorganic salts) |
| Sample Requirement | 1 – 3 mg (Destructive) | < 1 µg (Non-destructive / Recoverable) |
| Matrix Dependency | Independent (Absolute quantification) | Highly dependent (Ion suppression effects) |
| Accuracy Standard | ±0.4% absolute error limit | < 5 ppm mass error limit |
Experimental Methodologies & Self-Validating Protocols
Scientific integrity demands that our analytical methods are not just sequences of steps, but self-validating systems that actively prevent the generation of false data.
Protocol 1: CHN Analysis via Dynamic Flash Combustion
Causality & Design: We utilize dynamic flash combustion because subjecting the sample to 1100°C in an oxygen-rich environment ensures the complete breakdown of the organic backbone into simple gases (CO2, H2O, N2). We encapsulate the sample in a tin (Sn) boat. Tin is chosen because its oxidation is highly exothermic, temporarily driving the local flash temperature up to ~1800°C. This extreme thermal spike ensures that even refractory carbon-nitrogen bonds in the C11H14N2O2 matrix are completely mineralized.
Step-by-Step Workflow:
-
Preparation: Weigh exactly 2.000 mg of the dried C11H14N2O2 sample into a pre-cleaned tin capsule using a microbalance (resolution: 1 µg).
-
Combustion: Drop the capsule into the combustion reactor (1100°C) simultaneously with a dosed injection of pure O2 gas.
-
Reduction: Pass the resulting gas mixture over a copper reduction column (600°C) to quantitatively reduce any nitrogen oxides (NOx) back to N2 gas and absorb excess O2.
-
Separation & Detection: Elute the gases through a gas chromatography (GC) column to separate N2, CO2, and H2O, followed by quantification via a Thermal Conductivity Detector (TCD).
Self-Validating System: To ensure absolute trust in the data, this protocol employs a closed-loop validation sequence. A blank (empty tin capsule) is run to establish the baseline. Next, a NIST-traceable standard (e.g., Acetanilide) is run in triplicate. The system is programmed to proceed with the unknown C11H14N2O2 sample only if the standard's measured values fall within ±0.15% of its theoretical values. If the standard drifts, the sequence automatically halts, preventing the acquisition of invalid data.
Field-Proven Insight: If your specific C11H14N2O2 derivative was synthesized using halogenated solvents, trace halogens can poison the reduction column. Always ensure the sample is thoroughly dried under high vacuum, and consider adding silver wool to the combustion tube to trap volatile halogens before they reach the GC column.
Protocol 2: HRMS (ESI-TOF) Analysis
Causality & Design: We employ Electrospray Ionization (ESI) because it is a "soft" ionization technique that prevents the fragmentation of the C11H14N2O2 molecule. The presence of amide and carbonyl functional groups in isomers like Pheneturide provides excellent sites for protonation, ensuring a high-yield [M+H]+ ion.
Step-by-Step Workflow:
-
Preparation: Dissolve the sample in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to a final concentration of 1 µg/mL. The formic acid drives the equilibrium toward the protonated state.
-
Infusion: Introduce the sample via direct infusion at 10 µL/min into the ESI source (Capillary voltage: 3.0 kV, Desolvation temp: 300°C).
-
Acquisition: Acquire data in positive ion mode over a mass range of m/z 50–1000 using a Time-of-Flight (TOF) analyzer.
Self-Validating System: TOF mass analyzers are susceptible to thermal drift over time, which can skew mass accuracy. To validate every single scan, we use a dual-sprayer system (LockMass). A reference compound (Leucine Enkephalin, m/z 556.2771) is infused simultaneously through a secondary sprayer. The software continuously monitors this known mass and applies a real-time calibration correction to the sample data, ensuring the mass error remains strictly below 2 ppm.
Visualizing the Orthogonal Workflow
Orthogonal analytical workflow for C11H14N2O2 validation using CHN Combustion and HRMS.
Experimental Data & Results
When the protocols are executed correctly, the data should seamlessly align with theoretical calculations. Below is a representative dataset for a highly purified batch of C11H14N2O2.
Table 2: Experimental vs. Theoretical Data for C11H14N2O2
| Element / Parameter | Theoretical Value | Experimental Result | Deviation / Error | Pass/Fail Criteria |
| Carbon (C) | 64.06 % | 64.18 % | +0.12 % | Pass (Limit: ±0.4%) |
| Hydrogen (H) | 6.84 % | 6.79 % | -0.05 % | Pass (Limit: ±0.4%) |
| Nitrogen (N) | 13.58 % | 13.65 % | +0.07 % | Pass (Limit: ±0.4%) |
| Exact Mass [M+H]+ | 207.1128 m/z | 207.1131 m/z | +1.4 ppm | Pass (Limit: < 5 ppm) |
Conclusion
While HRMS provides unparalleled structural confirmation through exact mass and isotopic fidelity, it is fundamentally blind to macroscopic impurities like inorganic salts or residual solvents. As demonstrated by the data, CHN combustion analysis remains the indispensable gold standard for proving bulk purity. According to the authoritative [3], elemental analysis data must fall within ±0.4% of the calculated value to confirm 95% sample purity. For comprehensive drug development, these two techniques must not be viewed as mutually exclusive, but rather as a mandatory orthogonal pair.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 7002, Pheneturide." PubChem, 2025.[Link]
-
National Institute of Standards and Technology. "Pheneturide." NIST Chemistry WebBook, SRD 69, 2025.[Link]
-
Chitnis, et al. "An International Study Evaluating Elemental Analysis." ACS Central Science, 2022.[Link]
Distinguishing 3-(4-Acetylphenyl)-1,1-dimethylurea from Isomers: A Technical Guide
This guide outlines a rigorous, multi-modal analytical strategy to distinguish 3-(4-Acetylphenyl)-1,1-dimethylurea (hereafter referred to as the Para-Target ) from its critical regioisomers and structural analogs.
Strategic Overview & Isomer Landscape
In the synthesis and development of phenylurea-based pharmaceuticals or agrochemicals, isomeric purity is non-negotiable. The Para-Target (3-(4-Acetylphenyl)-1,1-dimethylurea) often co-exists with regioisomers formed during the Friedel-Crafts acetylation of phenylureas or the reaction of isomeric amino-acetophenones.
Distinguishing these isomers is critical because:
-
Biological Efficacy: The para-substitution is typically required for specific receptor binding (e.g., in PSII inhibition or kinase interaction).
-
Toxicology: Ortho-isomers can exhibit distinct metabolic toxicity profiles due to steric hindrance affecting enzymatic degradation.
The Isomer Matrix
We must distinguish the Para-Target from three primary classes of isomers:
-
Regioisomers (Critical):
-
Ortho-Isomer: 3-(2-Acetylphenyl)-1,1-dimethylurea.
-
Meta-Isomer: 3-(3-Acetylphenyl)-1,1-dimethylurea.
-
-
N-Methyl Structural Isomers:
-
Symmetric Isomer: 1-(4-Acetylphenyl)-1,3-dimethylurea (N,N'-dimethyl).
-
-
Side-Chain Isomers:
-
Ethyl Analog: 3-(4-Acetylphenyl)-1-ethylurea (isobaric, same formula
).
-
Structural & Logic Visualization
The following decision tree illustrates the logical workflow for identifying the Para-Target, prioritizing non-destructive methods (LC) before definitive structural characterization (NMR).
Figure 1: Analytical decision tree for distinguishing 3-(4-Acetylphenyl)-1,1-dimethylurea from its isomers.
Chromatographic Separation (HPLC/UPLC)
Chromatography is the first line of defense. The separation of regioisomers relies on the difference in their effective hydrodynamic volume and interaction with the stationary phase.
Mechanism of Separation
-
Para-Isomer: The linear, extended structure allows for maximum interaction with C18 chains, typically resulting in longer retention times compared to ortho isomers in reversed-phase systems.
-
Ortho-Isomer: Often forms an intramolecular hydrogen bond between the acetyl oxygen and the urea proton. This "folded" conformation reduces polarity and effective surface area, causing it to elute differently (often earlier on C18, but later on Phenyl-Hexyl phases due to pi-pi stacking differences).
Recommended Protocol
System: UHPLC coupled with PDA (Photodiode Array) or MS.
| Parameter | Condition | Rationale |
| Column | Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.7 µm) | Superior to C18 for separating aromatic regioisomers due to |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidification suppresses ionization of the urea, sharpening peaks. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks for ureas compared to Methanol. |
| Gradient | 5% B to 60% B over 10 min | Shallow gradient maximizes resolution of the critical isomer pair. |
| Flow Rate | 0.4 mL/min | Optimized for UHPLC backpressure and mass transfer. |
| Detection | UV @ 254 nm & 280 nm | 254 nm targets the phenyl ring; 280 nm targets the acetyl conjugation. |
Expected Elution Order (Phenyl-Hexyl):
-
Ortho-isomer (Steric hindrance reduces
-interaction) -
Meta-isomer
-
Para-Target (Maximum planar interaction)
Mass Spectrometry (MS/MS) Validation
While LC separates them, MS/MS provides structural confirmation, particularly for distinguishing the 1,1-dimethyl target from the 1,3-dimethyl structural isomer.
Fragmentation Logic
-
Precursor Ion:
m/z. -
Target (1,1-dimethyl): The urea linkage cleaves to release dimethylamine.
-
Key Neutral Loss: 45 Da (
). -
Diagnostic Fragment:
Isocyanate cation ( ) at m/z ~176.
-
-
Isomer (1,3-dimethyl): Cleavage releases methylamine.
-
Key Neutral Loss: 31 Da (
). -
Diagnostic Fragment:
N-methyl isocyanate cation at m/z ~190.
-
MS Protocol[1][2][3]
-
Ionization: ESI Positive Mode.
-
Collision Energy: Stepped (20, 35, 50 eV) to ensure rich fragmentation.
-
Analysis: Extract Ion Chromatograms (XIC) for m/z 176 (Target marker) and m/z 190 (Isomer marker).
NMR Spectroscopy: The Gold Standard
Nuclear Magnetic Resonance (NMR) is the only method that provides absolute, self-validating proof of the regio-chemistry (Ortho vs. Meta vs. Para).
1H NMR Analysis (DMSO-d6, 400+ MHz)
A. The Aromatic Region (7.0 - 8.0 ppm)
This is the definitive discriminator.
-
Para-Target (Symmetric):
-
Pattern: AA'BB' system (often appears as two distinct doublets with "roofing" effect).
-
Integration: 2H (ortho to urea) + 2H (ortho to acetyl).
-
Coupling (
): Large ortho-coupling (~8.5 Hz). -
Logic: The molecule has a plane of symmetry through the C1-C4 axis.
-
-
Meta-Isomer (Asymmetric):
-
Pattern: ABCD system (four distinct signals).
-
Key Feature: A singlet (or narrow doublet) for the proton between the substituents (H2).
-
Logic: No symmetry; all 4 aromatic protons are chemically distinct.
-
-
Ortho-Isomer (Asymmetric):
-
Pattern: ABCD system .
-
Key Feature: Significant downfield shift of the proton adjacent to the acetyl group due to anisotropy, often overlapping with urea NH signals.
-
B. The Urea Region (2.0 - 3.0 ppm)
-
Para-Target (1,1-Dimethyl):
-
Signal: Sharp Singlet integrating to 6H.
-
Shift: ~2.9 ppm.
-
Logic: The two methyl groups on N1 are chemically equivalent due to rapid rotation.
-
-
1,3-Dimethyl Isomer:
-
Signal: Two distinct signals (often doublets if coupled to NH) or broad singlets.
-
Shift: One methyl at ~2.7 ppm (N-Me), one at ~3.0 ppm (N'-Me).
-
Summary of NMR Diagnostic Signals
| Feature | Para-Target | Meta-Isomer | Ortho-Isomer |
| Symmetry | Yes ( | No | No |
| Aromatic Protons | 2 sets of equivalent protons (2H, 2H) | 4 distinct protons (1H each) | 4 distinct protons (1H each) |
| Coupling Pattern | Two Doublets ( | Singlet, Doublets, Triplet | Complex Multiplets |
| Dimethyl Signal | Singlet (6H) | Singlet (6H) | Singlet (6H) |
References
-
Analytical Methods for Phenylureas
-
Isomer Differentiation Strategy
- Title: "Differentiating Isomers using High Resolution Mass Spectrometry Coupled with MSn."
- Source: Thermo Fisher Scientific / LCMS.cz.
-
URL:[Link]
-
General Phenylurea Analysis
Sources
Safety Operating Guide
3-(4-Acetylphenyl)-1,1-dimethylurea proper disposal procedures
Topic: 3-(4-Acetylphenyl)-1,1-dimethylurea Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: Immediate Disposal Directives
3-(4-Acetylphenyl)-1,1-dimethylurea is a substituted phenylurea, structurally analogous to herbicidal agents like Diuron and Monuron. While specific regulatory listings (e.g., RCRA P-list or U-list) may not explicitly name this exact isomer, it must be managed as Hazardous Chemical Waste due to its class-based toxicity profile (aquatic toxicity and potential organ damage).
-
Primary Disposal Method: High-Temperature Incineration (with off-gas scrubbing).
-
Prohibited: Do NOT dispose of down the drain (sanitary sewer) or in general trash.[1]
-
Segregation: Classify as "Non-Halogenated Organic" unless dissolved in halogenated solvents.
Chemical Profile & Hazard Identification
To ensure a self-validating safety protocol, you must understand the nature of the material you are handling. This compound shares the toxicological backbone of the phenylurea class.
| Parameter | Technical Detail |
| Chemical Structure | Acetyl group (-COCH₃) on the phenyl ring; Dimethylurea moiety (-NHCON(CH₃)₂). |
| Chemical Class | Substituted Phenylurea (Arylurea). |
| Key Hazards | Aquatic Toxicity (Acute 1/Chronic 1): High risk to marine life due to persistence.Acute Toxicity (Oral): Harmful if swallowed (Category 4).Carcinogenicity: Suspected (Category 2) based on structural analogs like Diuron. |
| Physical State | Solid (Crystalline powder), typically off-white to yellow. |
| Stability | Stable under normal conditions; releases Nitrogen Oxides (NOx) and Carbon Monoxide (CO) upon thermal decomposition. |
Scientific Rationale: The urea linkage is hydrolytically stable at neutral pH but breaks down under strong acid/base conditions or high heat. The acetyl group adds polarity but does not significantly alter the primary degradation pathway (N-dealkylation) compared to other phenylureas.
Regulatory Framework & Waste Classification
Before disposal, categorize the waste to ensure compliance with local and international standards.
-
USA (RCRA): While not explicitly "Listed" (U or P code), it meets the criteria for Characteristic Waste if it exhibits toxicity (D000 series) or is a commercial chemical product.
-
Best Practice: Manage as Non-RCRA Regulated Hazardous Waste (unless mixed with RCRA solvents) but treat with full hazardous protocols.
-
-
European Union (EWC):
-
16 05 06:* Laboratory chemicals consisting of or containing dangerous substances.
-
07 01 04:* Other organic solvents, washing liquids, and mother liquors.
-
Step-by-Step Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired stock, synthesis by-products, contaminated gloves/paper.
-
Container Selection: Use a Wide-Mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable but poses a breakage risk during transport.
-
Labeling: Attach a hazardous waste tag immediately.
-
Field: "Toxic Solid, Organic, n.o.s. (3-(4-Acetylphenyl)-1,1-dimethylurea)."
-
Hazard Check: Toxic, Environmental Hazard.
-
-
Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) as urea derivatives can act as reducing agents, creating potential fire hazards.
-
Final Disposition: Seal and transfer to your facility’s hazardous waste accumulation area for High-Temperature Incineration .
Protocol B: Liquid Waste (Mother Liquors & Solutions)
Applicability: Reaction mixtures, HPLC effluents.
-
Solvent Assessment:
-
Scenario 1: Dissolved in Non-Halogenated Solvents (Methanol, DMSO, Acetone).
-
Action: Collect in "Non-Halogenated Organic Waste" carboy.
-
-
Scenario 2: Dissolved in Halogenated Solvents (DCM, Chloroform).
-
Action: Collect in "Halogenated Organic Waste" carboy.
-
-
-
pH Validation: Ensure the waste stream is between pH 5–9.
-
Reasoning: Extreme pH can induce uncontrolled hydrolysis of the urea linkage in the drum, releasing amines (dimethylamine) or anilines (4-aminoacetophenone), which may be incompatible with other wastes.
-
-
Precipitation Check: If the concentration is high, the compound may precipitate out of solution upon standing. Ensure the carboy is agitated before pickup or label it "Contains Precipitate."
Visual Workflows
Figure 1: Waste Segregation Decision Tree
This logic flow ensures the material ends up in the correct waste stream, preventing costly re-classification or dangerous incompatible mixtures.
Caption: Decision matrix for segregating phenylurea waste streams based on physical state and solvent composition.
Figure 2: Emergency Spill Response Workflow
In the event of a powder spill, minimizing dust generation is critical to prevent inhalation and surface contamination.
Caption: Operational workflow for safely managing a solid spill of 3-(4-Acetylphenyl)-1,1-dimethylurea.
Scientific Rationale for Incineration
Why is incineration the only recommended disposal route?
-
Thermal Destruction: Phenylureas are thermally stable up to ~180°C. To ensure complete mineralization, temperatures >1000°C (typical of commercial hazardous waste incinerators) are required.
-
By-product Management:
-
Incomplete Combustion: Can yield 4-aminoacetophenone (toxic aniline derivative) and dimethylamine.
-
Complete Combustion: Converts carbon to CO₂, hydrogen to H₂O, and nitrogen to N₂/NOx. Commercial incinerators are equipped with scrubbers to capture NOx, preventing atmospheric release.
-
-
Environmental Protection: Phenylureas are potent Photosystem II inhibitors. Release into waterways (via sink disposal) can devastate local algae populations, disrupting the aquatic food web.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA.[2][3][4][5] [Link]
-
European Chemicals Agency (ECHA). (2024). Substance Information: Diuron (Structural Analog for Hazard Classification). ECHA.[2][3] [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
